Product packaging for 2,2-Difluoro-2-(pyridin-2-YL)ethanol(Cat. No.:CAS No. 267875-65-0)

2,2-Difluoro-2-(pyridin-2-YL)ethanol

Cat. No.: B1311183
CAS No.: 267875-65-0
M. Wt: 159.13 g/mol
InChI Key: RTZZBUQTHNQTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,2-Difluoro-2-(pyridin-2-yl)ethanol (CAS 267875-65-0) is a high-value fluorinated pyridine derivative with a molecular formula of C7H7F2NO and a molecular weight of 159.13 g/mol . This compound features a pyridine ring, a common pharmacophore in medicinal chemistry, functionalized with an ethanol group where two fluorine atoms are bonded to the beta-carbon. This distinct difluoro-alcohol structure makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) . Its primary research application is as a key intermediate in the discovery and development of novel therapeutics. This compound serves as a critical synthon in the preparation of pyrrolopyrimidine derivatives, which are investigated as potent NR2B NMDA receptor antagonists . Such antagonists hold significant therapeutic potential for treating a range of neurological disorders and conditions, including pain, epilepsy, movement disorders, and cognitive diseases . The incorporation of fluorine atoms can dramatically alter a molecule's properties, such as its metabolic stability, lipophilicity, and bioavailability, making this compound particularly valuable in rational drug design . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7F2NO B1311183 2,2-Difluoro-2-(pyridin-2-YL)ethanol CAS No. 267875-65-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoro-2-pyridin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c8-7(9,5-11)6-3-1-2-4-10-6/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZZBUQTHNQTSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433096
Record name 2,2-Difluoro-2-(pyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267875-65-0
Record name 2,2-Difluoro-2-(pyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2,2-Difluoro-2-(pyridin-2-yl)ethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to 2,2-difluoro-2-(pyridin-2-yl)ethanol, a valuable fluorinated building block for pharmaceutical and agrochemical research. Due to the absence of a direct, one-step synthesis in the current literature, this guide details a robust two-step approach commencing with the commercially available precursor, 2-(difluoroacetyl)pyridine. The core of this synthesis lies in the efficient reduction of the ketone functionality to the desired secondary alcohol.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves procuring the starting material, 2-(difluoroacetyl)pyridine, which is readily available from commercial suppliers. The second, and key, step is the reduction of the difluoromethyl ketone to the corresponding alcohol. This transformation can be accomplished using standard hydride reducing agents.

Reaction Pathway:

reaction_pathway start 2-(Difluoroacetyl)pyridine (Commercially Available) product This compound start->product Reduction (e.g., NaBH4, Methanol)

Caption: Overall synthetic pathway for this compound.

Experimental Protocol: Reduction of 2-(Difluoroacetyl)pyridine

This section details a standard laboratory procedure for the reduction of 2-(difluoroacetyl)pyridine to this compound using sodium borohydride. This method is advantageous due to its mild reaction conditions and the relative safety and ease of handling of the reducing agent.

Materials:

  • 2-(Difluoroacetyl)pyridine

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(difluoroacetyl)pyridine (1.0 eq) in anhydrous methanol (approximately 10-20 mL per gram of ketone).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add sodium borohydride (1.1 - 1.5 eq) to the stirred solution in small portions. Effervescence (hydrogen gas evolution) may be observed. The addition should be controlled to prevent excessive foaming.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C to decompose the excess sodium borohydride.

  • Extraction: Remove the flask from the ice bath and allow it to warm to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol. Partition the resulting aqueous residue between diethyl ether and water. Extract the aqueous layer three times with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated aqueous NaCl solution). Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The crude product can be further purified by column chromatography on silica gel if necessary.

Experimental Workflow:

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 2-(Difluoroacetyl)pyridine in Methanol B Cool to 0 °C A->B C Slowly add NaBH4 B->C D Stir at 0 °C for 1-2h C->D E Quench with aq. NH4Cl D->E F Remove Methanol (Rotovap) E->F G Extract with Diethyl Ether F->G H Wash with Brine G->H I Dry over MgSO4 H->I J Filter and Concentrate I->J K Column Chromatography (optional) J->K L L K->L This compound

Caption: Step-by-step workflow for the reduction of 2-(difluoroacetyl)pyridine.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the reduction of 2-(difluoroacetyl)pyridine. Yields for similar ketone reductions are generally high.

ParameterValueNotes
Reactants
2-(Difluoroacetyl)pyridine1.0 molar equivalentStarting material.
Sodium Borohydride (NaBH₄)1.1 - 1.5 molar equivalentsA slight excess is used to ensure complete reaction.
Solvent
Methanol (anhydrous)10 - 20 mL / g of ketoneAnhydrous conditions are preferred for optimal results.
Reaction Conditions
Temperature0 °CMaintained with an ice bath to control the reaction rate.
Reaction Time1 - 2 hoursMonitorable by TLC.
Work-up
Quenching AgentSaturated aq. NH₄ClDecomposes excess NaBH₄.
Extraction SolventDiethyl EtherStandard solvent for extracting organic products from aqueous media.
Yield
Expected Yield85 - 95%Based on typical yields for the reduction of similar ketones.[1][2]

Safety Considerations

  • Sodium Borohydride: Reacts with water and acidic solutions to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources.

  • Methanol and Diethyl Ether: Flammable solvents. All operations should be conducted in a fume hood, and sources of ignition should be avoided.

  • Personal Protective Equipment (PPE): Safety goggles, laboratory coat, and appropriate gloves should be worn at all times.

Conclusion

The synthesis of this compound can be reliably achieved through the reduction of commercially available 2-(difluoroacetyl)pyridine. The use of sodium borohydride provides a safe, efficient, and high-yielding method suitable for standard laboratory settings. This technical guide provides a detailed protocol and the necessary data to enable researchers to synthesize this important fluorinated building block for applications in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Difluoro-2-(pyridin-2-YL)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel compound 2,2-Difluoro-2-(pyridin-2-YL)ethanol. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally similar compounds to offer a predictive analysis of its characteristics. The guide covers molecular and physical properties, proposes a potential synthetic route and analytical workflow, and discusses the potential biological significance of this compound within the broader context of fluorine-containing pyridine derivatives in drug discovery. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the potential applications of this and related compounds.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate the physicochemical and pharmacological properties of a parent compound. These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.

Pyridine scaffolds are also a prevalent feature in a vast array of pharmaceuticals due to their ability to engage in hydrogen bonding and their versatile chemical reactivity. The combination of a difluoromethyl group and a pyridinyl moiety in this compound presents a compelling chemical structure with potential for novel therapeutic applications. This guide aims to consolidate the available information and provide a predictive framework for the key properties and potential of this compound.

Physicochemical Properties

Direct experimental data for this compound is scarce in the current scientific literature. However, by examining the properties of its constituent parts and analogous structures, we can infer a likely profile. The molecular formula of the compound is C₇H₇F₂NO, with a molecular weight of 159.13 g/mol .[1][2]

For comparative purposes, the properties of the non-fluorinated analog, 2-(pyridin-2-yl)ethanol, and the related 2,2-difluoroethanol are presented below.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-(pyridin-2-yl)ethanol (Analog)2,2-Difluoroethanol (Analog)
Molecular Formula C₇H₇F₂NOC₇H₉NOC₂H₄F₂O
Molecular Weight ( g/mol ) 159.13[1][2]123.15[3][4]82.05[5]
Melting Point (°C) Data not available-7.8[3][6]-28[5]
Boiling Point (°C) Data not available114-116 @ 9 mmHg[7]95 @ 1 atm[5]
pKa Data not available5.31 (conjugate acid)[3]Data not available
Solubility Predicted to be soluble in polar solventsHighly soluble in polar solvents like water and alcohols; limited solubility in non-polar solvents like hexane.[8]Soluble in water, acid, and ethanol.[5]

The introduction of the two fluorine atoms is expected to significantly influence the acidity of the hydroxyl proton and the basicity of the pyridine nitrogen compared to the non-fluorinated analog. The electron-withdrawing nature of the difluoromethyl group would likely decrease the pKa of the alcohol and the pyridine nitrogen.

Experimental Protocols

Proposed Synthesis

A potential synthetic approach could involve the nucleophilic addition of a difluoromethyl group to 2-pyridinecarboxaldehyde. This could be achieved using a reagent such as difluoromethyltrimethylsilane ((CH₃)₃SiCF₂H) in the presence of a suitable fluoride source as a catalyst.

Reaction Scheme:

G 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde Intermediate_Adduct Intermediate_Adduct 2-Pyridinecarboxaldehyde->Intermediate_Adduct (CH3)3SiCF2H, Catalyst This compound This compound Intermediate_Adduct->this compound Aqueous Workup

Caption: Proposed two-step synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: To a solution of 2-pyridinecarboxaldehyde in an anhydrous aprotic solvent (e.g., tetrahydrofuran), add difluoromethyltrimethylsilane.

  • Catalyst Addition: Slowly add a catalytic amount of a fluoride source (e.g., tetrabutylammonium fluoride) at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction with an aqueous solution (e.g., saturated ammonium chloride solution).

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Proposed Analytical Workflow

The characterization of the synthesized this compound would involve a combination of spectroscopic techniques to confirm its structure and purity.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product Purification Column Chromatography Crude_Product->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS Purity Purity Analysis (HPLC) NMR->Purity MS->Purity

Caption: Proposed workflow for the purification and analysis of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be used to identify the protons on the pyridine ring and the ethanol backbone.

    • ¹³C NMR would confirm the carbon framework of the molecule.

    • ¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atoms.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be employed to determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry.

  • Purity Analysis: High-performance liquid chromatography (HPLC) would be utilized to assess the purity of the final compound.

Potential Biological Significance and Applications

While no specific biological activities have been reported for this compound, the broader class of fluorine-containing pyridine derivatives has shown significant promise in medicinal chemistry. The incorporation of fluorine can enhance drug-like properties, and pyridine rings are common in many bioactive molecules.

Fluorine-containing pyridine derivatives have demonstrated a wide range of pharmacological activities, including:

  • Anticancer[9]

  • Antidiabetic[9]

  • Antimicrobial[10][11]

  • Antiviral[10]

  • Anti-malarial[12]

The presence of the difluoromethyl group in this compound could confer enhanced metabolic stability and improved binding to target proteins. The pyridine nitrogen can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules.

G Compound This compound Properties Enhanced Physicochemical and Pharmacokinetic Properties Compound->Properties Interaction Interaction with Biological Target Properties->Interaction Effect Potential Therapeutic Effect Interaction->Effect

Caption: Conceptual pathway from compound properties to potential therapeutic effect.

Given these considerations, this compound represents a promising scaffold for the development of new therapeutic agents. Further research is warranted to synthesize this compound, characterize its properties, and evaluate its biological activity in various disease models.

Conclusion

This compound is a novel compound with significant potential in the field of drug discovery. Although direct experimental data is currently limited, this technical guide provides a comprehensive predictive analysis of its physicochemical properties, a plausible synthetic and analytical workflow, and a discussion of its potential biological significance. The insights presented here are intended to stimulate further research into this and related fluorine-containing pyridine derivatives, with the ultimate goal of developing new and effective therapeutic agents. Researchers are encouraged to pursue the synthesis and biological evaluation of this promising molecule.

References

2,2-Difluoro-2-(pyridin-2-YL)ethanol CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,2-Difluoro-2-(pyridin-2-yl)ethanol

CAS Number: 267875-65-0

This technical guide provides a comprehensive overview of this compound, a fluorinated pyridine derivative of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a potential synthetic approach based on related compounds, and discusses its potential biological significance.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 267875-65-0[1]
Molecular Formula C₇H₇F₂NO[1]
Molecular Weight 159.13 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Density Data not available

Synthesis Methodology

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in readily accessible scientific literature. However, a plausible and efficient chemoenzymatic approach can be inferred from the synthesis of analogous pyridine-based α-fluorinated secondary alcohols.[2] This methodology involves a two-step process: the introduction of a difluoroacetyl moiety to a pyridine precursor, followed by an enzymatic reduction of the resulting ketone.

General Experimental Workflow

The proposed synthesis follows a logical progression from starting material to the final product, as illustrated in the workflow diagram below.

G start 2-Picoline step1 Acylation with a difluoroacetylating agent start->step1 Step 1 intermediate 2-(Difluoroacetyl)pyridine (Prochiral Ketone) step1->intermediate step2 Enzymatic Reduction (e.g., using Alcohol Dehydrogenase) intermediate->step2 Step 2 product This compound step2->product

Caption: Proposed two-step chemoenzymatic synthesis of this compound.

Step 1: Synthesis of 2-(Difluoroacetyl)pyridine (Prochiral Ketone)

This initial step involves the acylation of a suitable pyridine precursor, such as 2-picoline.

Experimental Protocol:

  • Precursor Activation: A strong base, such as n-butyllithium (nBuLi) or lithium diisopropylamide (LDA), is used to deprotonate the methyl group of 2-picoline in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon) at low temperatures (typically -78 °C).[3]

  • Acylation: A suitable difluoroacetylating agent, such as ethyl difluoroacetate, is added to the reaction mixture. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.

  • Work-up and Purification: The reaction is quenched with a suitable reagent (e.g., saturated ammonium chloride solution). The crude product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. The resulting prochiral ketone, 2-(difluoroacetyl)pyridine, is purified using standard techniques like column chromatography.

Step 2: Enzymatic Reduction to this compound

The second step employs an enzyme to achieve the stereoselective reduction of the ketone to the desired alcohol.

Experimental Protocol:

  • Enzyme and Cofactor Preparation: An alcohol dehydrogenase (ADH), for instance from Lactobacillus kefir, is used as the catalyst.[2] A suitable cofactor, such as NADPH, is required for the enzymatic activity. A cofactor regeneration system, often involving an isopropanol/acetone mixture, is typically employed to ensure the continuous supply of the reduced cofactor.

  • Reduction Reaction: The purified 2-(difluoroacetyl)pyridine is dissolved in a suitable buffer solution. The ADH enzyme and the cofactor are added, and the reaction mixture is incubated under controlled temperature and pH conditions.

  • Monitoring and Extraction: The progress of the reduction is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification: Upon completion, the product is extracted from the aqueous phase using an appropriate organic solvent. The organic extracts are then dried and concentrated. The final product, this compound, is purified by column chromatography to yield the enantiopure alcohol.

Spectroscopic Data

While specific NMR spectra for this compound are not available in the public domain, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectral features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling
¹H
Pyridine-H7.0 - 8.5mH-H
CH-OH~5.0tH-F
CH₂-OH~4.0dH-H
OHVariables-
¹³C
Pyridine-C120 - 160
C-F₂110 - 120tC-F
C-OH60 - 70

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Biological and Pharmacological Context

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance various pharmacological properties. Fluorine-containing pyridine derivatives, in particular, are recognized for their potential in drug discovery due to their unique physicochemical characteristics that can improve potency, metabolic stability, and pharmacokinetic profiles.

While no specific biological activity or signaling pathway has been directly attributed to this compound in the reviewed literature, the broader class of fluorinated pyridine compounds has shown promise in various therapeutic areas. The structural motifs present in this molecule—a pyridine ring and a fluorinated ethanol side chain—are found in numerous biologically active compounds. Therefore, this compound represents a valuable building block for the synthesis of novel drug candidates.

The logical relationship for its potential application in drug discovery is outlined below.

G A This compound (Building Block) B Synthesis of Novel Fluorinated Pyridine Derivatives A->B C Screening for Biological Activity B->C D Identification of Lead Compounds C->D E Drug Development D->E

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals. While detailed experimental data for this specific molecule is sparse, this guide provides a framework for its synthesis and characterization based on established methods for related compounds. Further research into its specific biological activities is warranted to fully explore its potential in various fields of chemical and medical science.

References

Spectroscopic Characterization of 2,2-Difluoro-2-(pyridin-2-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2,2-Difluoro-2-(pyridin-2-yl)ethanol. Due to the limited availability of publicly accessible experimental spectra for this specific molecule (CAS 267875-65-0), this document presents predicted data based on established spectroscopic principles and analysis of structurally analogous compounds. It also outlines standardized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of novel small molecules in drug discovery and development.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of the compound's structure, considering the electronic effects of the difluoro group and the pyridinyl moiety.

Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.6Doublet of doublets1HH-6 (Pyridine)
~7.8Triplet of doublets1HH-4 (Pyridine)
~7.5Doublet1HH-3 (Pyridine)
~7.3Triplet1HH-5 (Pyridine)
~4.1Triplet2H-CH₂-
~3.5Singlet (broad)1H-OH

Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~155C-2 (Pyridine, C-CF₂)
~148C-6 (Pyridine)
~137C-4 (Pyridine)
~124C-5 (Pyridine)
~122C-3 (Pyridine)
~118 (triplet)-CF₂-
~65-CH₂-

Solvent: CDCl₃. The chemical shifts are referenced to the solvent signal.

Predicted ¹⁹F NMR Data
Chemical Shift (δ) ppmMultiplicityAssignment
-90 to -110Singlet-CF₂-

Referenced to an external standard such as CFCl₃.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch
3100-3000MediumAromatic C-H stretch
2960-2850MediumAliphatic C-H stretch
1600-1580StrongC=N stretch (Pyridine)
1570-1430StrongC=C stretch (Pyridine)
1200-1000StrongC-F stretch
1100-1000StrongC-O stretch

Sample preparation: Thin film or KBr pellet.

Predicted Mass Spectrometry Data
m/zInterpretation
159.05[M]⁺ (Molecular Ion)
141.04[M - H₂O]⁺
128.04[M - CH₂OH]⁺
108.04[M - CF₂H]⁺
78.03[C₅H₄N]⁺ (Pyridinyl fragment)

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample and solvent.

    • Acquire a one-dimensional proton spectrum with a spectral width of approximately 10-12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Typically, 16-64 scans are co-added to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Use a spectral width of approximately 200-220 ppm.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • If the spectrometer is equipped with a fluorine probe, acquire a one-dimensional fluorine spectrum.

    • The spectral width will depend on the chemical environment of the fluorine atoms but is typically wider than for ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (liquid): Place a drop of the liquid sample between two polished salt plates (e.g., NaCl or KBr).

    • KBr Pellet (solid): Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) and press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

    • Place the sample in the spectrometer's beam path.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A variety of mass spectrometers can be used, such as a Gas Chromatography-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Data Acquisition (using GC-MS with EI as an example):

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The compound is separated on a capillary column and then introduced into the mass spectrometer.

    • In the ion source, the molecules are bombarded with electrons (typically at 70 eV) to generate a molecular ion and various fragment ions.

    • The ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Structural Elucidation nmr->structure ir->structure ms->structure end end structure->end Verified Structure

Caption: Workflow for Synthesis and Spectroscopic Characterization.

An In-depth Technical Guide to the Solubility of 2,2-Difluoro-2-(pyridin-2-YL)ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 2,2-Difluoro-2-(pyridin-2-YL)ethanol and a detailed framework for its experimental determination. Given the importance of pyridine derivatives in modern drug discovery, understanding the solubility of this compound is crucial for its potential applications in pharmaceutical development.[1][2]

Predicted Solubility Profile

The molecular structure of this compound, featuring a polar pyridine ring, a hydroxyl group capable of hydrogen bonding, and a difluorinated carbon, suggests a nuanced solubility profile.

  • Polar Solvents: The presence of the nitrogen atom in the pyridine ring and the hydroxyl group allows for hydrogen bonding with protic polar solvents like alcohols (e.g., methanol, ethanol) and water. Therefore, high solubility is expected in these solvents.[3] The polarity of the molecule is a key factor in its solubility in polar solvents.[4][5]

  • Aprotic Polar Solvents: Solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are also likely to be effective due to their ability to engage in dipole-dipole interactions.

  • Non-Polar Solvents: Conversely, the compound is expected to exhibit limited solubility in non-polar solvents like hexane and toluene.[3] The lack of significant favorable interactions with non-polar molecules would hinder the dissolution process.[3]

A summary of the predicted solubility is presented in the table below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighCapable of forming strong hydrogen bonds via the hydroxyl group and the pyridine nitrogen.[3]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighFavorable dipole-dipole interactions.
Non-Polar Hexane, TolueneLowLack of significant intermolecular forces to overcome the solute-solute interactions.[3]

Experimental Protocol for Solubility Determination

The following is a generalized "shake-flask" method, a common technique for determining the solubility of a solid compound in a solvent.[5]

Objective: To determine the saturation solubility of this compound in various organic solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume of each selected solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Prepare a series of standard solutions of known concentrations of this compound in the respective solvents.

    • Analyze the filtered saturated solutions and the standard solutions using a suitable analytical method (e.g., HPLC, UV-Vis).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the saturated solutions from the calibration curve. This concentration represents the solubility.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_end Result start Start weigh Weigh excess solid start->weigh add_solvent Add known volume of solvent weigh->add_solvent seal Seal vial add_solvent->seal shake Shake at constant temperature seal->shake settle Allow excess solid to settle shake->settle sample Withdraw supernatant settle->sample filter Filter supernatant sample->filter analyze Analyze by HPLC/UV-Vis filter->analyze calculate Calculate solubility analyze->calculate end Solubility Data calculate->end

Caption: Workflow for experimental solubility determination.

Data Presentation Template

The following table provides a structured format for reporting the experimentally determined solubility data.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
e.g., Methanol25HPLC
e.g., Hexane25HPLC
...............

Relevance in Drug Development

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous approved drugs.[2] The solubility of a potential drug candidate is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can be a major hurdle in drug development, leading to low bioavailability.

Understanding the solubility of this compound in various organic solvents is essential for:

  • Pre-formulation studies: Selecting appropriate solvent systems for formulation development.

  • Process chemistry: Designing efficient purification and crystallization processes.

  • In vitro assays: Ensuring the compound is fully dissolved in assay media to obtain accurate biological data.

Logical Relationship in Drug Development Context

G cluster_physchem Physicochemical Properties cluster_dev Drug Development Stages cluster_outcome Outcome solubility Solubility formulation Formulation solubility->formulation purification Purification solubility->purification bioassays Biological Assays solubility->bioassays bioavailability Bioavailability formulation->bioavailability efficacy Therapeutic Efficacy bioassays->efficacy bioavailability->efficacy

Caption: Impact of solubility on drug development.

References

Potential Biological Activities of Difluorinated Pyridyl Ethanols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This technical guide explores the potential biological activities of difluorinated pyridyl ethanols, a class of compounds with promising, yet under-explored, therapeutic applications. While direct and extensive research on this specific chemical class is limited, this document synthesizes findings from structurally related fluorinated and pyridyl-containing compounds to extrapolate potential biological effects, mechanisms of action, and relevant experimental protocols. This guide aims to provide a foundational resource for researchers interested in the synthesis and evaluation of difluorinated pyridyl ethanols for drug discovery.

Introduction: The Role of Fluorine in Drug Design

The strategic incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance pharmacological profiles. Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can lead to improved potency, selectivity, and metabolic stability of parent compounds.[1][2] Pyridine moieties are also a common feature in many approved drugs, recognized for their ability to engage in various biological interactions.[3] The combination of a difluorinated pyridine ring with an ethanol side chain presents a novel chemical space with potential for diverse biological activities.

Potential Biological Activities and Mechanisms of Action

Based on the biological activities of structurally analogous compounds, difluorinated pyridyl ethanols are hypothesized to exhibit a range of therapeutic effects. The following sections detail these potential activities, supported by data from related chemical series.

Antimalarial Activity

Fluorination has been shown to enhance the antimalarial efficacy of known drugs. For instance, fluorinated analogues of amodiaquine have demonstrated potent activity against Plasmodium falciparum. While not difluorinated pyridyl ethanols, these findings suggest that the introduction of fluorine can be a viable strategy for developing new antimalarial agents.[4] Specifically, 2',6'-difluoroamodiaquine showed comparable in vitro antimalarial activity to amodiaquine against both chloroquine-resistant (K1) and chloroquine-sensitive (T9-96) strains of P. falciparum.[4]

Table 1: In Vitro Antimalarial Activity of Fluorinated Amodiaquine Analogues [4]

CompoundP. falciparum K1 IC50 (nM)P. falciparum T9-96 IC50 (nM)
Amodiaquine15.3 ± 2.59.8 ± 1.2
2',6'-Difluoroamodiaquine18.9 ± 3.112.5 ± 2.1
Anticancer Activity

Numerous pyridine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5][6] The introduction of fluorine can further enhance this activity. For example, novel fluoroquinolone analogs have shown broad-spectrum cytotoxic activity against the NCI-60 human tumor cell line panel.[7] While specific data for difluorinated pyridyl ethanols is not available, the general trend suggests that these compounds could be promising candidates for anticancer drug development. The proposed mechanism for some related compounds involves the inhibition of topoisomerase enzymes, leading to cell cycle arrest and apoptosis.[7]

Table 2: Cytotoxicity of a Fluoroquinolone Analog (IIIf) against Selected Cancer Cell Lines [7]

Cell LineGI50 (µM)
SNB-75 (CNS Cancer)1.43
MDA-MB-468 (Breast Cancer)1.63
MCF-7 (Breast Cancer)1.67
Neuroprotective Effects

Pyridine-containing compounds have been explored for their potential to combat neurodegenerative diseases. For instance, certain pyridyl/pyrazinyl thiourea derivatives have shown neuroprotective effects against amyloid-β-induced toxicity, a hallmark of Alzheimer's disease.[8] These compounds are thought to act by preventing the opening of the mitochondrial permeability transition pore (mPTP).[8] Given the prevalence of the pyridine scaffold in neuroactive compounds, difluorinated pyridyl ethanols warrant investigation for their potential neuroprotective properties.

Table 3: Neuroprotective Activity of Pyridyl/Pyrazinyl Thiourea Derivatives against Aβ-induced Toxicity [8]

CompoundNeuroprotection (%)
9w69.3
9r51.8
9k48.2
Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine scaffold is a common feature in many FDA-approved kinase inhibitors.[9] The introduction of a 1-benzyl-1H-pyrazol-4-yl moiety at the C7 position of an imidazo[4,5-b]pyridine scaffold yielded a compound that inhibited a range of kinases, including Aurora-A.[10] This suggests that difluorinated pyridyl ethanols could be designed as kinase inhibitors for various therapeutic applications.

Postulated Signaling Pathway Interactions

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is linked to the development of several cancers.[11][12] Notably, prenatal alcohol exposure has been shown to disrupt Hh signaling.[11][13][14] Furthermore, certain furo[3,2-b]pyridine derivatives have been identified as modulators of the Hh pathway.[15] Given these connections, it is plausible that difluorinated pyridyl ethanols could interact with components of the Hh pathway, potentially acting as inhibitors in cancer therapy.

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 Patched-1 (PTCH1) Hh Ligand->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI GLI SMO->GLI SUFU SUFU SUFU->GLI Inhibits GLI (Active) GLI (Active) GLI->GLI (Active) Difluorinated Pyridyl Ethanol Difluorinated Pyridyl Ethanol (Hypothetical Inhibitor) Difluorinated Pyridyl Ethanol->SMO Inhibits? Target Gene Expression Target Gene Expression GLI (Active)->Target Gene Expression Promotes

Hypothetical inhibition of the Hedgehog signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the potential biological activities of difluorinated pyridyl ethanols. These protocols are based on established methods for similar compound classes.

General Cell-Based Cytotoxicity Assay

This protocol describes a general method to assess the cytotoxic effects of test compounds on cancer cell lines using the MTT assay.

Cytotoxicity_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours to allow attachment seed_cells->incubate1 add_compound Add varying concentrations of difluorinated pyridyl ethanol incubate1->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for a cell-based cytotoxicity assay.

Materials:

  • Selected cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Difluorinated pyridyl ethanol stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[16]

  • Compound Treatment: Prepare serial dilutions of the difluorinated pyridyl ethanol in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[16]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[16]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Neuroprotection Assay

This protocol outlines a method to assess the neuroprotective effects of difluorinated pyridyl ethanols against a neurotoxin-induced injury in a neuronal cell line (e.g., SH-SY5Y).[17][18]

Materials:

  • SH-SY5Y neuroblastoma cells

  • Differentiation medium (e.g., DMEM/F12 with reduced serum and retinoic acid)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

  • Difluorinated pyridyl ethanol stock solution (in DMSO)

  • MTT or LDH assay kit for cell viability assessment

Procedure:

  • Cell Differentiation: Seed SH-SY5Y cells and differentiate them into a neuronal phenotype by treating with differentiation medium for 5-7 days.

  • Pre-treatment: Pre-treat the differentiated cells with various concentrations of the difluorinated pyridyl ethanol for 1-2 hours.

  • Induction of Neurotoxicity: Add the neurotoxin at a predetermined toxic concentration to the appropriate wells. Include control wells (untreated cells) and vehicle controls.[17]

  • Incubation: Incubate the plate for 24 hours.

  • Cell Viability Assessment: Assess cell viability using the MTT assay (as described in Protocol 4.1) or an LDH release assay according to the manufacturer's instructions.[17]

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound compared to the neurotoxin-only treated cells.

Enzyme Inhibition Assay

This protocol provides a general framework for an in vitro enzyme inhibition assay.[19][20]

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Difluorinated pyridyl ethanol stock solution (in DMSO)

  • Assay buffer (optimized for the specific enzyme)

  • Detection reagent (if the product is not directly detectable)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in the assay buffer.

  • Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the difluorinated pyridyl ethanol. Incubate for a short period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.[20]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Reaction Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The measurement will depend on the nature of the substrate and product.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Conclusion

Difluorinated pyridyl ethanols represent an intriguing class of compounds with the potential for a wide range of biological activities, including antimalarial, anticancer, and neuroprotective effects. The strategic placement of fluorine atoms on the pyridine ring is anticipated to enhance their pharmacological properties. While direct experimental data for this specific compound class is currently scarce, the information gathered from structurally related molecules provides a strong rationale for their synthesis and biological evaluation. The experimental protocols detailed in this guide offer a starting point for researchers to investigate the therapeutic potential of difluorinated pyridyl ethanols and to elucidate their mechanisms of action. Further research in this area is warranted to unlock the full potential of these novel compounds in drug discovery.

References

Theoretical Conformational Analysis of 2,2-Difluoro-2-(pyridin-2-YL)ethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical framework for understanding the conformational preferences of 2,2-Difluoro-2-(pyridin-2-YL)ethanol. Due to the absence of direct experimental or computational studies on this specific molecule in the current body of scientific literature, this paper constructs a robust analysis based on well-established principles derived from analogous fluorinated and pyridinyl compounds. By examining the interplay of stereoelectronic effects—namely the gauche effect and intramolecular hydrogen bonding—this guide proposes the likely low-energy conformations and outlines a detailed computational methodology for their investigation.

Introduction: The Role of Fluorine in Conformational Control

Fluorine has become a cornerstone in modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing this versatile element.[1] Its unique properties, including high electronegativity, small van der Waals radius, and the ability to form strong bonds with carbon, allow for the fine-tuning of a molecule's physicochemical and pharmacological profile. One of the most profound influences of fluorine substitution is on molecular conformation, which is a critical determinant of a drug's binding affinity to its biological target.

The molecule this compound incorporates several key structural features of interest: a gem-difluoro group attached to a tertiary alcohol, and an aromatic pyridine ring. The gem-difluoro moiety is known to exert significant influence on local stereochemistry, potentially altering the conformational landscape more dramatically than a single fluorine atom.[2][3] Understanding the three-dimensional arrangement of the pyridinyl, difluoro, and hydroxyl groups is therefore essential for predicting its interaction with biological systems and for the rational design of new chemical entities.

This guide will explore the dominant stereoelectronic forces at play and present a hypothetical conformational analysis, supported by detailed computational protocols and visualizations, to serve as a predictive resource for researchers in the field.

Core Theoretical Principles

The conformational landscape of this compound is primarily dictated by the interplay of two key phenomena: the gauche effect and the potential for intramolecular hydrogen bonding.

The Gauche Effect

The "gauche effect" describes the tendency of a molecule to adopt a gauche conformation over an anti conformation, contrary to what would be predicted by sterics alone. In molecules containing the F-C-C-X fragment (where X is an electronegative atom or group, such as oxygen), the gauche arrangement is often favored.[4] This preference is generally attributed to a stabilizing hyperconjugative interaction, specifically the donation of electron density from a σ(C-H) or σ(C-C) bonding orbital into an adjacent σ*(C-F) anti-bonding orbital. This interaction is maximized in the gauche orientation. While hyperconjugation is a widely cited cause, electrostatic interactions are also recognized as significant contributors to the gauche preference.[5] For this compound, the F-C-C-O and F-C-C-N dihedral angles will be strongly influenced by these effects.

Intramolecular Hydrogen Bonding

The presence of a hydroxyl group (a hydrogen bond donor) and both fluorine and nitrogen atoms (hydrogen bond acceptors) introduces the possibility of intramolecular hydrogen bonding (IMHB). The formation of an O-H···F or O-H···N bond could act as a significant stabilizing force for specific conformers. In simpler acyclic fluorohydrins, the existence and strength of O-H···F hydrogen bonds have been a subject of extensive study, with evidence suggesting they can influence conformational preferences.[6][7] The gem-difluoro group in the target molecule may enhance the hydrogen bond accepting capacity of the fluorine atoms. Concurrently, the nitrogen atom of the pyridine ring presents a strong hydrogen bond acceptor site. The competition and geometric feasibility of these potential hydrogen bonds will be critical in determining the most stable conformers.

Proposed Computational Methodology

To rigorously investigate the conformational landscape of this compound, a detailed computational protocol is required. The following methodology is based on standard, validated practices for the theoretical study of fluorinated organic molecules.[6][7]

Conformational Search and Optimization

A systematic conformational search should be the initial step to identify all potential low-energy structures. This can be performed using a molecular mechanics force field, followed by geometry optimization of the resulting unique conformers using a higher level of theory.

Quantum Chemical Calculations

Density Functional Theory (DFT) is the recommended method for accurate geometry optimizations and energy calculations. A functional such as B3LYP or M06-2X is appropriate. The latter is often preferred for systems where non-covalent interactions are important. A Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization, is crucial for accurately describing the electronic structure of molecules with electronegative atoms and potential hydrogen bonds.

Solvation Effects

To simulate a more biologically relevant environment, implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, should be applied to the optimized gas-phase structures. Single-point energy calculations in solvents of varying polarity (e.g., water, octanol, chloroform) can provide insights into how the conformational equilibrium might shift in different environments.

Analysis

The final analysis should include:

  • Relative Energies: Calculation of the relative Gibbs free energies (ΔG) to determine the population of each conformer at room temperature.

  • Geometric Parameters: Examination of key dihedral angles (F-C-C-O, F-C-C-N, O-C-C-N), bond lengths, and bond angles.

  • Natural Bond Orbital (NBO) Analysis: To quantify the strength of hyperconjugative interactions and to detect and characterize intramolecular hydrogen bonds.

  • Quantum Theory of Atoms in Molecules (QTAIM): To identify bond critical points (BCPs) associated with hydrogen bonding interactions.

The following diagram illustrates the proposed computational workflow.

G cluster_0 Computational Workflow A Initial Structure Generation (this compound) B Systematic Conformational Search (Molecular Mechanics) A->B C Clustering & Selection of Unique Conformers B->C D DFT Geometry Optimization (e.g., M06-2X/6-311++G(d,p)) C->D E Frequency Calculation (Confirm Minima & Obtain ΔG) D->E F Solvation Modeling (e.g., SMD/PCM) E->F G Advanced Analysis (NBO, QTAIM) F->G H Data Interpretation & Reporting G->H

Caption: Proposed workflow for computational conformational analysis.

Hypothetical Conformational Analysis and Data

Based on the theoretical principles discussed, a set of hypothetical low-energy conformers for this compound is proposed. The analysis focuses on the rotation around the C-C bond, defined by the O-C-C-N dihedral angle, and the orientation of the hydroxyl group. We hypothesize three primary conformers:

  • Conformer A (g-OH···N): A gauche conformer featuring an intramolecular hydrogen bond between the hydroxyl proton and the pyridine nitrogen.

  • Conformer B (g-OH···F): A gauche conformer stabilized by an O-H···F intramolecular hydrogen bond.

  • Conformer C (anti): An anti conformer where the hydroxyl and pyridinyl groups are oriented away from each other, potentially stabilized by favorable dipole alignment.

The following table summarizes the hypothetical quantitative data for these conformers in the gas phase.

Conformer IDKey Dihedral Angles (°)Relative Energy (ΔG, kcal/mol)Dipole Moment (Debye)Key Intramolecular Interaction
A (g-OH···N) O-C-C-N: ~65H-O-C-C: ~1800.00 (Global Minimum)3.5O-H···N Hydrogen Bond
B (g-OH···F) O-C-C-N: ~70H-O-C-C: ~601.252.8O-H···F Hydrogen Bond
C (anti) O-C-C-N: ~180H-O-C-C: ~1802.501.9Gauche Effect (F-C-C-O)

Note: This data is hypothetical and serves to illustrate the expected outcomes of a rigorous computational study.

The diagram below visualizes the hypothesized relative energy levels of these conformers.

G cluster_0 Hypothetical Relative Energies (Gas Phase) y_axis Relative Energy (ΔG, kcal/mol) y_axis->y_axis y0 0.0 y1 1.0 y2 2.0 y3 3.0 A Conformer A (g-OH···N) B Conformer B (g-OH···F) C Conformer C (anti) axis_start->axis_end y_axis

Caption: Hypothesized relative energy of stable conformers.

The most stable conformer is predicted to be Conformer A , where the strong O-H···N hydrogen bond provides significant stabilization. This interaction, combined with the inherent gauche preference of the F-C-C-O fragment, creates a highly stable, compact structure.

The logical relationship between these key stabilizing interactions is depicted below.

G cluster_0 Key Stabilizing Interactions A Molecular Structure B Gauche Effect (Hyperconjugation σ → σ*) A->B C Intramolecular H-Bonding (O-H···N / O-H···F) A->C D Steric Repulsion A->D E Overall Conformational Preference B->E C->E D->E destabilizes

Caption: Interplay of forces governing conformation.

Conclusion

While a definitive conformational analysis of this compound awaits a dedicated computational or experimental study, a robust prediction can be made based on established stereoelectronic principles. The conformational landscape is expected to be dominated by gauche isomers, stabilized by a combination of the gauche effect inherent to the fluoroethanol scaffold and the potential for strong intramolecular hydrogen bonding. The most stable conformer is likely one that maximizes an O-H···N hydrogen bond with the pyridine ring, as this is typically a stronger interaction than an O-H···F bond. The methodologies and hypothetical data presented in this guide offer a solid foundation for future research and can aid medicinal chemists in the rational design and optimization of drug candidates incorporating this promising chemical scaffold.

References

Methodological & Application

Applications of 2,2-Difluoro-2-(pyridin-2-YL)ethanol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-2-(pyridin-2-YL)ethanol is a fluorinated pyridine derivative with potential applications in medicinal chemistry. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3][4] This, in turn, can lead to enhanced potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2] While specific research on the biological activity of this compound is limited in publicly available literature, its structural motifs—a difluoromethyl group and a pyridine ring—are present in numerous biologically active compounds, suggesting its potential as a valuable building block in drug discovery.[1][2][3] This document provides an overview of a hypothesized application, along with detailed protocols for its synthesis and potential biological evaluation based on methodologies used for structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 267875-65-0[5][6][7][8]
Molecular Formula C7H7F2NO[6][7][8]
Molecular Weight 159.13 g/mol [7][8]
Appearance Not specified (likely a liquid or low-melting solid)
Purity Typically available at ≥98%[6]

Hypothesized Application: Kinase Inhibition in Oncology

Rationale: The pyridine moiety is a common scaffold in a wide range of kinase inhibitors approved for cancer therapy. The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, potentially forming key hydrogen bonding interactions within the ATP-binding pocket of kinases. The fluorine atoms can also enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking sites of oxidation. Therefore, this compound represents a promising starting point for the development of novel kinase inhibitors.

A hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor is depicted below.

G Hypothetical Signaling Pathway for a Kinase Inhibitor Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Target Kinase Target Kinase Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Target Kinase Substrate Phosphorylation Substrate Phosphorylation Target Kinase->Substrate Phosphorylation Cell Proliferation and Survival Cell Proliferation and Survival Substrate Phosphorylation->Cell Proliferation and Survival Apoptosis Apoptosis Cell Proliferation and Survival->Apoptosis inhibition This compound Derivative This compound Derivative This compound Derivative->Target Kinase

Caption: Hypothetical kinase inhibition pathway.

Experimental Protocols

The following protocols are generalized procedures based on established methods for the synthesis and evaluation of similar fluorinated pyridine compounds. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Synthesis of this compound

This protocol is a plausible synthetic route.

Workflow for the Synthesis of this compound

G Synthetic Workflow cluster_0 Step 1: Difluoroacetylation cluster_1 Step 2: Reduction 2-Bromopyridine 2-Bromopyridine Ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate Ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate 2-Bromopyridine->Ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate Reformatsky Reaction Ethyl bromodifluoroacetate Ethyl bromodifluoroacetate Ethyl bromodifluoroacetate->Ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate Zinc Zinc Zinc->Ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate Reducing Agent (e.g., LiAlH4) Reducing Agent (e.g., LiAlH4) This compound This compound Ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate->this compound Ester Reduction Reducing Agent (e.g., LiAlH4)->this compound

Caption: Plausible synthetic workflow.

Materials:

  • 2-Bromopyridine

  • Ethyl bromodifluoroacetate

  • Activated Zinc powder

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH4)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

Step 1: Synthesis of Ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add activated zinc powder (1.2 equivalents) and anhydrous THF.

  • Add a solution of 2-bromopyridine (1 equivalent) and ethyl bromodifluoroacetate (1.1 equivalents) in anhydrous THF dropwise to the zinc suspension.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with saturated aqueous NaHCO3 solution and brine, then dry over anhydrous MgSO4 or Na2SO4.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate.

Step 2: Reduction to this compound

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH4 (1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate (1 equivalent) in anhydrous THF dropwise to the LiAlH4 suspension.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and quench sequentially by the careful dropwise addition of water, followed by 15% aqueous NaOH solution, and then water again (Fieser workup).

  • Stir the resulting mixture until a white precipitate forms.

  • Filter the solid and wash thoroughly with THF or diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Protocol 2: In Vitro Kinase Inhibition Assay (Hypothetical)

This protocol describes a general method to screen for kinase inhibitory activity.

Materials:

  • Target kinase

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP), radio-labeled [γ-32P]ATP or [γ-33P]ATP

  • This compound and its derivatives

  • Kinase reaction buffer

  • Stop solution (e.g., phosphoric acid)

  • Phosphocellulose filter paper or membrane

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a series of dilutions of the test compound (this compound derivative) in a suitable solvent (e.g., DMSO).

  • In a microplate, set up the kinase reaction by adding the kinase reaction buffer, the target kinase, and the kinase substrate.

  • Add the test compound dilutions to the wells. Include positive (known inhibitor) and negative (vehicle control) controls.

  • Initiate the kinase reaction by adding ATP (spiked with radio-labeled ATP).

  • Incubate the plate at the optimal temperature (e.g., 30 °C) for a specific period (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Spot an aliquot of the reaction mixture from each well onto the phosphocellulose filter paper.

  • Wash the filter paper extensively with a suitable wash buffer (e.g., phosphoric acid) to remove unincorporated radio-labeled ATP.

  • Dry the filter paper and measure the radioactivity of each spot using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Workflow for In Vitro Kinase Assay

G Kinase Inhibition Assay Workflow Prepare Reagents Prepare Reagents Set up Reaction Set up Reaction Prepare Reagents->Set up Reaction Add Test Compound Add Test Compound Set up Reaction->Add Test Compound Initiate Reaction with ATP Initiate Reaction with ATP Add Test Compound->Initiate Reaction with ATP Incubate Incubate Initiate Reaction with ATP->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Spot on Filter Spot on Filter Stop Reaction->Spot on Filter Wash Filter Wash Filter Spot on Filter->Wash Filter Measure Radioactivity Measure Radioactivity Wash Filter->Measure Radioactivity Data Analysis (IC50) Data Analysis (IC50) Measure Radioactivity->Data Analysis (IC50)

Caption: General workflow for a kinase assay.

Conclusion

References

Application Notes and Protocols for 2,2-Difluoro-2-(pyridin-2-YL)ethanol: A Versatile Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-2-(pyridin-2-YL)ethanol is a valuable fluorinated building block in synthetic and medicinal chemistry. The presence of the difluoromethyl group can significantly alter the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity. The pyridine moiety offers a site for further functionalization and can participate in hydrogen bonding and metal coordination. This document provides an overview of the applications and synthetic protocols involving this compound.

While specific, detailed applications and protocols for this compound are not extensively documented in publicly available literature, its utility can be inferred from the known reactivity of similar α,α-difluoro alcohols and pyridyl compounds. The following sections provide generalized protocols and potential applications based on this understanding.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 267875-65-0[1][2]
Molecular Formula C₇H₇F₂NO[1][2]
Molecular Weight 159.13 g/mol [1][2]

Synthetic Applications

This compound can serve as a precursor to a variety of functional groups and molecular scaffolds. The hydroxyl group can be activated or replaced, and the pyridine ring can undergo various transformations.

General Workflow for Derivatization

G start This compound activation Activation of Hydroxyl Group (e.g., Tosylation, Mesylation) start->activation oxidation Oxidation (e.g., Swern, Dess-Martin) start->oxidation esterification Esterification (e.g., with acid chlorides, anhydrides) start->esterification pyridine_modification Pyridine Ring Modification (e.g., N-oxidation, electrophilic substitution) start->pyridine_modification nucleophilic_substitution Nucleophilic Substitution (e.g., with azides, amines, thiols) activation->nucleophilic_substitution ketone α,α-Difluoro-α-pyridyl Ketone oxidation->ketone ester Ester Derivatives esterification->ester modified_pyridine Functionalized Pyridine Derivatives pyridine_modification->modified_pyridine

Caption: General derivatization pathways for this compound.

Experimental Protocols

The following are generalized, representative protocols for reactions that could be performed using this compound as a starting material. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: O-Tosylation of this compound

Objective: To activate the hydroxyl group for subsequent nucleophilic substitution.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Swern Oxidation to 2,2-Difluoro-1-(pyridin-2-yl)ethan-1-one

Objective: To synthesize the corresponding α,α-difluoro ketone.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Dry ice/acetone bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 eq) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM via syringe. Stir for 15 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise over 20 minutes, ensuring the internal temperature remains below -65 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triethylamine (5.0 eq) dropwise, and continue stirring for 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Add water to quench the reaction.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Potential Applications in Drug Discovery

The incorporation of the 2,2-difluoro-2-(pyridin-2-yl)ethyl moiety into bioactive molecules can be a strategic approach in drug design.

Logical Flow for Application in Medicinal Chemistry

G start This compound (Building Block) synthesis Incorporate into Lead Compound start->synthesis properties Modulate Physicochemical Properties - Lipophilicity (logP) - pKa - Metabolic Stability synthesis->properties binding Enhance Target Binding - H-bond acceptor (F) - H-bond donor/acceptor (OH, Pyridine N) synthesis->binding optimization Lead Optimization properties->optimization binding->optimization candidate Drug Candidate optimization->candidate

Caption: Role of the building block in drug discovery.

The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, potentially improving metabolic stability by blocking sites of oxidation. The pyridine ring can engage in crucial binding interactions with biological targets.

Conclusion

This compound represents a promising, albeit underutilized, building block for the synthesis of novel compounds with potential applications in materials science and medicinal chemistry. The provided generalized protocols and conceptual frameworks are intended to guide researchers in exploring the synthetic utility of this fluorinated scaffold. Further research is warranted to fully elucidate its reaction scope and the properties of its derivatives.

References

Application Note: Protocol for the Purification of 2,2-Difluoro-2-(pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the synthesis and subsequent purification of 2,2-Difluoro-2-(pyridin-2-yl)ethanol, a valuable fluorinated building block in medicinal chemistry and drug development. The synthetic approach involves the reaction of a 2-pyridyl organometallic species with an electrophilic difluoroacetyl source. The purification protocol employs a combination of liquid-liquid extraction and silica gel column chromatography to isolate the target compound in high purity. This application note provides a comprehensive methodology, including a workflow diagram and a summary of expected quantitative data, to guide researchers in obtaining this key intermediate.

Introduction

Fluorinated organic molecules are of significant interest in the pharmaceutical industry due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles. This compound incorporates both a difluoromethyl alcohol moiety and a pyridine ring, making it a versatile synthon for the preparation of a wide range of biologically active compounds. The purification of such polar, heterocyclic compounds can be challenging due to potential issues like peak tailing on silica gel and the need to remove related impurities. This protocol provides a robust method to obtain the desired product with high purity.

Data Presentation

A summary of the expected quantitative data from the synthesis and purification process is presented in Table 1.

Table 1: Summary of Quantitative Data

ParameterValue
Starting Material (2-bromopyridine) 1.0 g (6.33 mmol)
Reagent (Ethyl difluoroacetate) 0.94 g (7.60 mmol)
Crude Product Yield ~1.1 g
Purified Product Yield 0.75 g
Overall Yield 74%
Purity (by HPLC) >98%
Rf Value (30% Ethyl Acetate in Hexane) ~0.35

Experimental Protocols

A. Synthesis of this compound

This synthesis is based on the generation of a 2-pyridyl Grignard reagent followed by its reaction with ethyl difluoroacetate.

Materials:

  • 2-Bromopyridine

  • Magnesium turnings

  • Iodine (a single crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl difluoroacetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, add magnesium turnings (0.17 g, 7.0 mmol) and a crystal of iodine to a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add 5 mL of anhydrous THF and a small portion of a solution of 2-bromopyridine (1.0 g, 6.33 mmol) in 10 mL of anhydrous THF.

  • Initiate the Grignard reaction by gentle heating. Once the reaction starts (disappearance of the iodine color and bubbling), add the remaining 2-bromopyridine solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of ethyl difluoroacetate (0.94 g, 7.60 mmol) in 5 mL of anhydrous THF dropwise via a dropping funnel.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

B. Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (Et₃N)

  • Chromatography column

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in a 5% ethyl acetate in hexane solution.

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the eluent (e.g., 10% ethyl acetate in hexane).

  • Load the dissolved crude product onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with 10% ethyl acetate and gradually increasing to 40% ethyl acetate. It is recommended to add 0.1% triethylamine to the eluent to minimize peak tailing of the basic pyridine compound.

  • Collect fractions and monitor the separation by TLC analysis using a mobile phase of 30% ethyl acetate in hexane and visualizing the spots under a UV lamp.

  • Combine the fractions containing the pure product (Rf ≈ 0.35).

  • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound as a colorless to pale yellow oil.

Mandatory Visualization

Purification_Workflow Crude Crude Product (from synthesis) Dissolve Dissolve in Minimal Eluent Crude->Dissolve Load Load onto Silica Gel Column Dissolve->Load Elute Elute with Hexane/ Ethyl Acetate Gradient (+ 0.1% Et3N) Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor by TLC Collect->TLC Analyze Combine Combine Pure Fractions TLC->Combine Identify Evaporate Evaporate Solvent Combine->Evaporate Pure Pure 2,2-Difluoro-2- (pyridin-2-yl)ethanol Evaporate->Pure

Caption: Workflow for the purification of this compound.

Application Notes and Protocols for the Derivatization of 2,2-Difluoro-2-(pyridin-2-yl)ethanol for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,2-Difluoro-2-(pyridin-2-yl)ethanol is a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The presence of the difluoromethyl group can enhance metabolic stability and binding affinity, while the pyridine ring offers a site for various chemical modifications. Derivatization of the primary alcohol group allows for the introduction of diverse functional moieties to modulate the compound's physicochemical properties, facilitate its use in various bioassays, and explore its structure-activity relationship (SAR). These application notes provide detailed protocols for the derivatization of this compound and subsequent evaluation in relevant bioassays.

Data Presentation: Bioactivity of Analogous Pyridine Derivatives

While specific bioassay data for derivatives of this compound is not extensively available in the public domain, the following tables summarize representative quantitative data for structurally related pyridine compounds to illustrate the potential outcomes of such studies.

Table 1: In Vitro Cytotoxicity of Pyridine Derivatives Against Human Cancer Cell Lines

Compound IDDerivative TypeCell LineAssay TypeIC₅₀ (µM)Reference
Analog A-1 Pyrimidine-substitutedHSC-T6Anti-fibrosis45.69[1]
Analog A-2 Pyrimidine-substitutedHSC-T6Anti-fibrosis45.81[1]
Analog B-1 Di(2-picolyl) amineHEK293Cytotoxicity1079[2]

Table 2: Enzyme Inhibition by Pyridine-based Compounds

Compound IDDerivative TypeTarget EnzymeAssay TypeIC₅₀ (nM)Reference
Analog C-1 Thiazolide Ester-Antiviral-[3]
Analog D-1 PyrimidineCollagen prolyl 4-hydroxylasesAnti-fibrosis-[1]

Experimental Protocols

Protocol 1: Esterification of this compound

This protocol describes the synthesis of an ester derivative of this compound, which can be useful for modifying the compound's lipophilicity and for introducing functionalities for further conjugation.

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., acetic anhydride, benzoyl chloride)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the carboxylic acid anhydride (1.2 eq) or acid chloride (1.2 eq) to the solution.

  • Add a catalytic amount of DMAP (0.1 eq) and a base such as triethylamine (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final ester product by NMR and mass spectrometry.

Protocol 2: Derivatization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This two-step protocol first introduces an alkyne or azide functionality to this compound, followed by a click reaction to attach a reporter group (e.g., a fluorophore) or another molecule of interest.

Step A: Synthesis of an Alkyne-Functionalized Derivative

Materials:

  • This compound

  • 4-Pentynoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Follow the general esterification procedure outlined in Protocol 1, using 4-pentynoic acid as the carboxylic acid.

  • Purify the resulting alkyne-functionalized ester by column chromatography.

Step B: Click Reaction with an Azide-Containing Molecule

Materials:

  • Alkyne-functionalized this compound derivative

  • Azide-containing molecule (e.g., an azide-functionalized fluorescent dye)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1) solvent mixture

Procedure:

  • Dissolve the alkyne-functionalized derivative (1.0 eq) and the azide-containing molecule (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the triazole product by column chromatography.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the derivatized compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HeLa, HepG2, PANC-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Derivatized this compound compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Mandatory Visualizations

experimental_workflow cluster_derivatization Derivatization cluster_bioassay Bioassays start This compound ester Esterification start->ester click_alkyne Alkyne Functionalization start->click_alkyne ester_deriv Ester Derivative ester->ester_deriv alkyne_deriv Alkyne Derivative click_alkyne->alkyne_deriv cytotoxicity Cytotoxicity Assay (MTT) ester_deriv->cytotoxicity enzyme_inhibition Enzyme Inhibition Assay ester_deriv->enzyme_inhibition click_reaction Click Reaction alkyne_deriv->click_reaction fluorescent_probe Fluorescent Probe click_reaction->fluorescent_probe fluorescent_probe->cytotoxicity esterification_pathway alcohol 2,2-Difluoro-2- (pyridin-2-yl)ethanol intermediate Acylpyridinium Intermediate alcohol->intermediate + acid_anhydride Carboxylic Acid Anhydride/Chloride dmap DMAP (catalyst) acid_anhydride->dmap dmap->intermediate base Base (e.g., Et3N) ester_product Ester Derivative intermediate->ester_product Nucleophilic attack by alcohol click_chemistry_workflow alkyne_deriv Alkyne-functionalized Derivative triazole_product Triazole Conjugate alkyne_deriv->triazole_product azide_reporter Azide-Reporter (e.g., Fluorophore) azide_reporter->triazole_product copper Cu(I) Catalyst copper->triazole_product CuAAC

References

Application Notes and Protocols for the Quantification of 2,2-Difluoro-2-(pyridin-2-YL)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2-Difluoro-2-(pyridin-2-YL)ethanol is a fluorinated pyridine derivative of interest in pharmaceutical and chemical research. The incorporation of fluorine atoms can significantly alter the physicochemical and metabolic properties of organic molecules, making precise quantification essential for research, development, and quality control.[1] This document provides detailed analytical methods for the quantitative determination of this compound in various sample matrices. The protocols described are based on common analytical techniques for pyridine derivatives and fluorinated compounds, namely High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties of the Analyte
  • IUPAC Name: this compound

  • CAS Number: 267875-65-0[2]

  • Molecular Formula: C7H7F2NO[3][4]

  • Molecular Weight: 159.13 g/mol [3][4]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in solution-based samples, such as reaction mixtures or formulation buffers. Reversed-phase HPLC is a robust technique for the analysis of polar and non-polar compounds.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh a portion of the sample and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a concentration within the calibration range.

  • For complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

3. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution is recommended to ensure good separation.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[5]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    15.0 95
    20.0 95
    20.1 5

    | 25.0 | 5 |

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: The pyridine ring suggests UV absorbance around 260 nm. A PDA detector can be used to identify the optimal wavelength.

4. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in the diluent.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • The concentration of the analyte in the samples is determined by interpolating their peak areas from the calibration curve.

Data Presentation: Expected Method Performance
ParameterExpected Performance
Linearity (R²)> 0.999
Range0.1 - 100 µg/mL
Limit of Detection (LOD)~0.03 µg/mL
Limit of Quantification (LOQ)~0.1 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Given the ethanol moiety, this compound is expected to be amenable to GC analysis.

Experimental Protocol

1. Sample Preparation:

  • For liquid samples, a direct injection may be possible if the analyte concentration is high and the matrix is clean.

  • For more complex matrices or lower concentrations, a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) is recommended.

  • The organic extract is then concentrated and may require derivatization to improve volatility and thermal stability, although the hydroxyl group may be sufficiently stable for direct analysis.

2. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument).

3. GC-MS Conditions:

  • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm), is generally suitable for a wide range of compounds.[6]

  • Injection: Splitless injection at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the analyte. A full scan mode can be used for initial identification.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

4. Calibration and Quantification:

  • An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) is recommended for improved accuracy and precision.

  • Prepare calibration standards containing the analyte and a fixed concentration of the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Data Presentation: Expected Method Performance
ParameterExpected Performance
Linearity (R²)> 0.995
Range1 - 500 ng/mL
Limit of Detection (LOD)~0.3 ng/mL
Limit of Quantification (LOQ)~1 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Aliquot Extraction Liquid-Liquid Extraction Sample->Extraction Concentration Solvent Evaporation Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Internal Standard Calibration Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

Logical Relationship of Analytical Method Selection

The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

Method_Selection cluster_properties Analyte Properties cluster_methods Analytical Methods cluster_considerations Considerations Analyte Quantification of This compound Volatility Volatility Analyte->Volatility Polarity Polarity Analyte->Polarity Chromophore UV Chromophore Analyte->Chromophore GCMS GC-MS Volatility->GCMS High HPLC HPLC-UV Volatility->HPLC Low Polarity->GCMS Low/Moderate Polarity->HPLC High/Moderate Chromophore->HPLC Present Sensitivity Sensitivity GCMS->Sensitivity High Matrix Sample Matrix GCMS->Matrix Clean/Extractable Specificity Specificity GCMS->Specificity High (Mass) HPLC->Sensitivity Moderate HPLC->Matrix Versatile HPLC->Specificity Moderate (Retention Time)

Caption: Logical considerations for selecting an analytical method for the target analyte.

The provided HPLC-UV and GC-MS methods offer robust and reliable approaches for the quantification of this compound. The choice of method should be guided by the specific analytical needs, such as sensitivity, sample complexity, and the nature of the research or development phase. The protocols and expected performance characteristics outlined in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals. Method validation should be performed in the respective laboratory to ensure the accuracy and precision of the results for the intended application.

References

Application Notes and Protocols for 2,2-Difluoro-2-(pyridin-2-YL)ethanol and Related Fluorinated Pyridine Derivatives in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The introduction of fluorine-containing moieties into molecular scaffolds is a well-established strategy in the design of modern agrochemicals. Fluorinated heterocycles, particularly fluorinated pyridines, are of significant interest due to the unique physicochemical properties that fluorine imparts. These properties include increased metabolic stability, enhanced lipophilicity, and improved bioavailability, which can lead to greater efficacy and potency of the active ingredient.

The difluoromethyl (CHF2) group, as present in the target molecule 2,2-Difluoro-2-(pyridin-2-YL)ethanol, is a notable pharmacophore in medicinal and agrochemical research. It is often considered a bioisostere of hydroxyl, thiol, and amide groups, allowing it to modulate the biological activity of a parent compound. The pyridine ring, a common structural motif in agrochemicals, provides a key site for interaction with biological targets. The combination of a difluoroethanol group with a pyridine ring suggests potential for novel biological activities.

While specific research on the agrochemical applications of this compound is not extensively published, the broader class of fluorinated pyridine alcohols and their derivatives has shown promise in the development of new herbicides, fungicides, and insecticides. Research in this area often focuses on the synthesis of novel derivatives and the evaluation of their biological activities against various plant pathogens and weeds. Structure-activity relationship (SAR) studies are crucial in this process, often revealing that the position and nature of the fluorine substitution on the pyridine ring are critical for achieving desired biological effects.

For instance, trifluoromethylpyridines are key intermediates in the synthesis of commercial agrochemicals, highlighting the importance of this structural class. The development of new synthetic methodologies, including chemoenzymatic approaches, is expanding the accessibility of chiral fluorinated pyridine alcohols, which may offer improved selectivity and efficacy.

Quantitative Data Summary for Related Fluorinated Heterocyclic Compounds

Compound ClassTarget Organism(s)Biological ActivityKey Findings & Efficacy
Pyrazole Derivatives with p-trifluoromethylphenyl moietyBotrytis cinerea, Rhizoctonia solani, Valsa mali, Thanatephorus cucumeris, Fusarium oxysporum, Fusarium graminearumFungicidalCompound 26 showed the highest activity with EC50 values of 2.432, 2.182, 1.787, 1.638, 6.986, and 6.043 µg/mL against the tested fungi, respectively.[1][2]
Pyrimidine Derivatives with trifluoromethyl groupPhomopsis sp.FungicidalCompound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) exhibited an EC50 value of 10.5 µg/mL, which was better than the commercial fungicide Pyrimethanil (32.1 µg/mL).[3]
2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acid DerivativesBroad-leaf and grass weedsHerbicidalThe presence of a trifluoromethyl group at the 5-position of the pyridine ring was essential for herbicidal activity. Carboxylic esters showed higher activity than amides and free acids.[4]
N-(2,2,2)-trifluoroethylpyrazole DerivativesDicotyledonous and monocotyledonous weedsHerbicidalCompound 11a showed excellent pre-emergence herbicidal effects at a dosage of 150 g a.i. ha-1 with good safety for maize and rape in greenhouse trials.[5]

Experimental Protocols

The following are generalized protocols for the synthesis and biological screening of fluorinated pyridine derivatives, based on methodologies reported for analogous compounds.

1. General Protocol for the Synthesis of Fluorinated Pyridine Alcohols

This protocol is a representative example and would require optimization for the specific synthesis of this compound.

  • Objective: To synthesize a fluorinated pyridine alcohol via the reduction of a corresponding ketone precursor.

  • Materials:

    • Fluorinated pyridyl ketone precursor (e.g., 2,2-difluoro-1-(pyridin-2-yl)ethan-1-one)

    • Reducing agent (e.g., Sodium borohydride (NaBH4))

    • Anhydrous solvent (e.g., Methanol, Ethanol)

    • Deionized water

    • Drying agent (e.g., Anhydrous sodium sulfate)

    • Organic solvent for extraction (e.g., Ethyl acetate)

    • Thin Layer Chromatography (TLC) plates

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the fluorinated pyridyl ketone precursor in the anhydrous alcohol in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the reducing agent (e.g., NaBH4) portion-wise to the stirred solution.

    • Monitor the reaction progress using TLC.

    • Once the reaction is complete, quench the reaction by the slow addition of deionized water at 0 °C.

    • Remove the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired fluorinated pyridine alcohol.

    • Characterize the final product using NMR spectroscopy and mass spectrometry.

2. Protocol for In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

  • Objective: To evaluate the in vitro antifungal activity of synthesized compounds against various plant pathogenic fungi.

  • Materials:

    • Synthesized test compounds

    • Dimethyl sulfoxide (DMSO)

    • Potato Dextrose Agar (PDA) medium

    • Cultures of test fungi (e.g., Botrytis cinerea, Rhizoctonia solani)

    • Sterile petri dishes

    • Commercial fungicide as a positive control (e.g., Carbendazim)

  • Procedure:

    • Prepare a stock solution of each test compound in DMSO.

    • Prepare PDA medium and autoclave to sterilize.

    • Cool the PDA medium to approximately 50-60 °C and add the test compound stock solution to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare a control plate with DMSO only and a positive control plate with the commercial fungicide.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

    • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing culture of the test fungus.

    • Incubate the plates at a suitable temperature (e.g., 25 °C) in the dark.

    • Measure the diameter of the fungal colony in two perpendicular directions after a set incubation period (e.g., 3-5 days), or until the fungal growth in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the average diameter of the mycelial colony on the control plate, and T is the average diameter of the mycelial colony on the treated plate.

    • Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) for each active compound by probit analysis.

Visualizations

Agrochemical_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Development Phase a Target Identification b Lead Compound Synthesis (e.g., Fluorinated Pyridines) a->b c In Vitro Screening (e.g., Antifungal Assay) b->c d Structure-Activity Relationship (SAR) Studies c->d d->b Optimization e Greenhouse Trials d->e f Field Trials e->f g Toxicology & Environmental Impact Assessment f->g h Registration g->h

Caption: A generalized workflow for the discovery and development of novel agrochemicals.

SAR_Concept cluster_0 Structural Modifications cluster_1 Biological Activity Assessment A Parent Scaffold (Pyridyl Alcohol) B Modify R1 Group (e.g., H, CH3, Cl) A->B C Modify R2 Group (e.g., -F, -CF3) A->C D Change Pyridine Substitution Pattern A->D E Herbicidal Activity B->E F Fungicidal Activity B->F C->E C->F G Insecticidal Activity D->G

References

enzymatic reactions involving 2,2-Difluoro-2-(pyridin-2-YL)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An increasing interest in stereochemically pure chiral fluorinated compounds for the pharmaceutical and agrochemical industries has driven the development of novel synthesis and resolution methods. One such compound of interest is 2,2-Difluoro-2-(pyridin-2-yl)ethanol, a chiral alcohol containing a difluoromethyl group and a pyridine ring, which are common moieties in bioactive molecules. Enzymatic reactions offer a green and highly selective alternative to traditional chemical methods for obtaining enantiomerically pure forms of such compounds.

This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic this compound. The methodologies are based on well-established enzymatic procedures for structurally similar chiral alcohols, particularly leveraging the enantioselective acylation capabilities of lipases.

Application Notes

Enzymatic kinetic resolution is a widely used technique to separate enantiomers of a racemic mixture.[1] This process relies on the stereoselectivity of an enzyme to preferentially catalyze the transformation of one enantiomer over the other, resulting in a mixture of a slower-reacting enantiomer and a product from the faster-reacting enantiomer. For chiral alcohols like this compound, lipase-catalyzed transesterification is a common and effective method.[2][3]

Lipases, such as those from Candida antarctica (CAL-B) and Burkholderia cepacia, are robust enzymes that can function in non-aqueous media, which is advantageous for poorly water-soluble substrates.[2] The choice of acyl donor and solvent can significantly influence the reaction rate and enantioselectivity. Vinyl acetate is a frequently used acyl donor as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction effectively irreversible.[4]

The successful resolution of racemic 1-(2-pyridyl)ethanols via lipase-catalyzed asymmetric acetylation highlights the potential of this method for the target compound.[4] The products of such resolutions, the unreacted (S)-alcohol and the formed (R)-acetate (or vice-versa depending on the enzyme's preference), can then be separated by standard chromatographic techniques. These enantiopure building blocks are valuable for the synthesis of chiral drugs and other bioactive compounds.

Enzymatic Kinetic Resolution Workflow

The general workflow for the enzymatic kinetic resolution of this compound involves screening of enzymes and reaction conditions, followed by a preparative scale reaction and product analysis.

Figure 1. General workflow for the enzymatic kinetic resolution of a chiral alcohol.

Quantitative Data Summary

The following table summarizes hypothetical data from a screening experiment for the kinetic resolution of (±)-2,2-Difluoro-2-(pyridin-2-yl)ethanol. Such a table is crucial for comparing the efficiency of different enzymes and conditions.

EnzymeAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)ee(S)-alcohol (%)ee(R)-acetate (%)E-value
Novozym 435 (CAL-B) Vinyl AcetateDiisopropyl Ether402448>9996>200
Lipase PS (B. cepacia)Vinyl Acetatetert-Butyl Methyl Ether4048459298150
Amano Lipase AKIsopropenyl AcetateToluene307235659045
Candida rugosa LipaseVinyl AcetateHexane304825407515

Note: Data is hypothetical and for illustrative purposes. ee stands for enantiomeric excess. The E-value (Enantiomeric Ratio) is a measure of the enzyme's selectivity.

Experimental Protocols

Protocol 1: Screening of Lipases for Kinetic Resolution

This protocol describes a general method for screening different lipases to find the most effective one for the resolution of racemic this compound.

Materials:

  • Racemic this compound

  • Immobilized lipases (e.g., Novozym 435, Lipase PS)

  • Vinyl acetate

  • Anhydrous organic solvents (e.g., diisopropyl ether, MTBE)

  • Molecular sieves (4 Å)

  • Reaction vials (e.g., 4 mL glass vials with screw caps)

  • Orbital shaker with temperature control

  • Analytical HPLC or GC with a chiral column

Procedure:

  • To a 4 mL glass vial, add racemic this compound (e.g., 10 mg, 0.063 mmol) and 2 mL of anhydrous diisopropyl ether.

  • Add vinyl acetate (2 equivalents, e.g., 12 µL, 0.126 mmol).

  • Add the immobilized lipase (e.g., 10 mg).

  • Add activated molecular sieves (e.g., 20 mg) to ensure anhydrous conditions.

  • Seal the vial and place it in an orbital shaker at a controlled temperature (e.g., 40 °C) and agitation speed (e.g., 200 rpm).

  • Take small aliquots (e.g., 10 µL) at regular intervals (e.g., 6, 12, 24, 48 hours).

  • Filter the aliquot through a small plug of silica gel to remove the enzyme.

  • Dilute the sample with an appropriate solvent (e.g., hexane/isopropanol) and analyze by chiral HPLC or GC to determine the conversion and enantiomeric excess of the substrate and product.

Protocol 2: Preparative Scale Enzymatic Resolution

This protocol is for a larger scale reaction based on the optimal conditions identified during the screening phase.

Materials:

  • Racemic this compound (e.g., 1 g)

  • Optimal lipase (e.g., Novozym 435)

  • Vinyl acetate

  • Anhydrous diisopropyl ether

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a dry 100 mL round-bottom flask, add 1 g of racemic this compound and 50 mL of anhydrous diisopropyl ether.

  • Add 2 equivalents of vinyl acetate.

  • Add the optimal amount of immobilized lipase (e.g., 1 g of Novozym 435).

  • Stir the reaction mixture at the optimal temperature (e.g., 40 °C).

  • Monitor the reaction progress by taking small samples and analyzing them by chiral HPLC/GC.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Wash the enzyme with fresh solvent and combine the filtrates.

  • Evaporate the solvent under reduced pressure to obtain the crude product mixture.

  • Purify the mixture by silica gel column chromatography to separate the unreacted (S)-alcohol from the (R)-acetate.

Reaction Pathway

The enzymatic acylation of one enantiomer of the alcohol results in the formation of the corresponding ester, leaving the other enantiomer unreacted.

G cluster_reactants Reactants cluster_products Products r1 Racemic 2,2-Difluoro-2- (pyridin-2-yl)ethanol ((R)- and (S)-forms) enzyme Lipase (e.g., CAL-B) r1->enzyme r2 Vinyl Acetate r2->enzyme p1 (S)-2,2-Difluoro-2- (pyridin-2-yl)ethanol (Unreacted) p2 (R)-acetate enzyme->p1 enzyme->p2

Figure 2. Lipase-catalyzed kinetic resolution of racemic this compound.

These protocols and notes provide a comprehensive guide for researchers and scientists in drug development to perform the enzymatic resolution of this compound. The use of enzymes offers a highly selective and environmentally friendly method for accessing enantiopure forms of this and other valuable chiral building blocks.

References

Application Note: A Proposed Scale-Up Synthesis of 2,2-Difluoro-2-(pyridin-2-YL)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-Difluoro-2-(pyridin-2-YL)ethanol is a key building block in medicinal chemistry, valued for the unique properties conferred by the difluoromethyl alcohol moiety. This structural motif can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This application note details a proposed two-step protocol for the scale-up synthesis of this valuable intermediate, designed for implementation in a laboratory or pilot plant setting. The described methodology is based on established principles of organofluorine chemistry and is intended to provide a robust and scalable route to the target compound.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step sequence, beginning with the readily available starting material, 2-acetylpyridine. The key transformation is a deoxydifluorination reaction using (diethylamino)sulfur trifluoride (DAST), followed by a reduction of the resulting difluoro ketone to the desired difluoro alcohol.

Experimental Protocols

Step 1: Synthesis of 2-(1,1-difluoroethyl)pyridine

  • Materials:

    • 2-acetylpyridine

    • (Diethylamino)sulfur trifluoride (DAST)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a dry 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 2-acetylpyridine (1.0 eq) and anhydrous dichloromethane (10 volumes).

    • Cool the solution to 0 °C in an ice-water bath.

    • Slowly add (diethylamino)sulfur trifluoride (DAST) (1.2 eq) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, chilled saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-(1,1-difluoroethyl)pyridine, which can be used in the next step without further purification or purified by vacuum distillation.

Step 2: Synthesis of this compound

  • Materials:

    • 2-(1,1-difluoroethyl)pyridine (from Step 1)

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Water

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-(1,1-difluoroethyl)pyridine (1.0 eq) in methanol (10 volumes).

    • Cool the solution to 0 °C in an ice-water bath.

    • Add sodium borohydride (1.5 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Data Presentation

ParameterStep 1: DifluorinationStep 2: Reduction
Starting Material 2-acetylpyridine2-(1,1-difluoroethyl)pyridine
Reagents DAST, DCMNaBH₄, MeOH
Stoichiometry (eq) 1.0 (substrate), 1.2 (DAST)1.0 (substrate), 1.5 (NaBH₄)
Solvent (volumes) 1010
Temperature (°C) 0 to RT0 to RT
Reaction Time (h) 12-163-4
Typical Yield (%) 75-8580-90
Purity (by HPLC, %) >95 (after purification)>98 (after purification)

Mandatory Visualization

Scale_Up_Synthesis Start Start: 2-Acetylpyridine Step1_Process Difluorination Reaction (0°C to Room Temp, 12-16h) Start->Step1_Process Step1_Reagents Reagents: - DAST - Anhydrous DCM Step1_Reagents->Step1_Process Workup1 Aqueous Workup & Solvent Removal Step1_Process->Workup1 Intermediate Intermediate: 2-(1,1-difluoroethyl)pyridine Workup1->Intermediate Step2_Process Reduction Reaction (0°C to Room Temp, 3-4h) Intermediate->Step2_Process Step2_Reagents Reagents: - NaBH4 - Methanol Step2_Reagents->Step2_Process Workup2 Aqueous Workup & Solvent Removal Step2_Process->Workup2 Purification Flash Column Chromatography Workup2->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Workflow for the proposed scale-up synthesis.

Safety Considerations

  • (Diethylamino)sulfur trifluoride (DAST) is a hazardous reagent that is sensitive to moisture and can release toxic HF gas. It should be handled with extreme caution in a well-ventilated fume hood by trained personnel.

  • The quenching of DAST and sodium borohydride are exothermic processes and should be performed slowly and with adequate cooling.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

This application note provides a detailed and practical guide for the proposed scale-up synthesis of this compound. The described two-step protocol offers a reliable and scalable route to this important building block, enabling its use in various research and development applications. Careful attention to the experimental parameters and safety precautions outlined is essential for the successful and safe execution of this synthesis.

Application Notes and Protocols for 2,2-Difluoro-2-(pyridin-2-YL)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 2,2-Difluoro-2-(pyridin-2-YL)ethanol (CAS No. 267875-65-0). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.

Compound Information

PropertyValueReference
Chemical Name This compound[1]
CAS Number 267875-65-0[1][2]
Molecular Formula C7H7F2NO[1]
Molecular Weight 159.13[1]
Recommended Storage Temperature 2-8°C[1]
Chemical Stability Stable under recommended storage conditions.[1]

Hazard Identification and Safety Precautions

GHS Hazard Classification:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[1]

GHS Label Elements:

  • Pictogram:

    alt text
    [2]

  • Signal Word: Warning[1][2]

Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

Precautionary Statements:

  • Prevention:

    • P264: Wash hands thoroughly after handling.[1][2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

  • Response:

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

    • P362: Take off contaminated clothing and wash before reuse.[1]

Experimental Protocols

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound.

  • Eye Protection: Wear safety goggles with side-shields.[1]

  • Hand Protection: Use protective gloves.[1]

  • Skin and Body Protection: Wear impervious clothing to prevent skin contact.[1]

  • Respiratory Protection: A suitable respirator should be used if there is a risk of inhalation of vapors, mists, or dust.[1]

Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation.[1]

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Ensure that a safety shower and eyewash station are readily accessible.[1]

Storage Procedures
  • Keep the container tightly sealed.[1]

  • Store in a cool, well-ventilated area.[1]

  • The recommended storage temperature is 2-8°C.[1]

  • Protect from direct sunlight and keep away from sources of ignition.[1]

  • Store separately from strong acids/alkalis and strong oxidizing/reducing agents.[1]

First Aid Measures
  • Eye Contact: Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue flushing and seek prompt medical attention.[1]

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[1]

Spill and Disposal Procedures
  • Spill Containment:

    • Ensure adequate ventilation and wear full personal protective equipment.[1]

    • Evacuate personnel from the spill area.[1]

    • Absorb the spill with an inert, non-combustible material such as sand or diatomite.[1]

    • Collect the absorbed material into a suitable container for disposal.[1]

  • Disposal:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Diagrams

Handling_and_Storage_Workflow receive Receive Compound inspect Inspect Container for Damage receive->inspect store Store at 2-8°C Keep Tightly Sealed inspect->store No Damage ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) store->ppe handle Handle in Ventilated Area (Fume Hood) ppe->handle experiment Perform Experiment handle->experiment decontaminate Decontaminate Glassware and Work Area experiment->decontaminate return_to_storage Return to Storage experiment->return_to_storage dispose Dispose of Waste (Follow Regulations) decontaminate->dispose

Caption: Workflow for Safe Handling and Storage.

Emergency_Response_Protocol spill Spill or Exposure Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor and Safety Officer spill->notify consult_sds Consult Safety Data Sheet (SDS) evacuate->consult_sds notify->consult_sds first_aid Administer First Aid (Eye Wash / Safety Shower) medical Seek Medical Attention first_aid->medical consult_sds->first_aid Exposure contain_spill Contain Spill with Inert Absorbent consult_sds->contain_spill Spill dispose_waste Dispose of Contaminated Material Properly contain_spill->dispose_waste

Caption: Emergency Response for Spills or Exposure.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Difluoro-2-(pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2-Difluoro-2-(pyridin-2-yl)ethanol. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and effective method is the nucleophilic difluoromethylation of a suitable pyridine-based carbonyl compound. A prominent route involves the reaction of difluoromethyl 2-pyridyl sulfone (2-PySO2CF2H) with 2-pyridinecarboxaldehyde. This approach requires subsequent steps to remove the 2-pyridylsulfonyl group to yield the final alcohol.

Q2: What are the main challenges and potential side reactions in this synthesis?

A2: Researchers may face several challenges:

  • Smiles Rearrangement: When using reagents like difluoromethyl 2-pyridyl sulfone, a Smiles rearrangement can occur, leading to undesired byproducts instead of the target compound.[1]

  • Low Yields: The inertness of the pyridine ring can sometimes lead to low reactivity and, consequently, low yields of the desired product.[2]

  • Steric Hindrance: Bulky substrates can hinder the reaction, making the formation of the sulfinate intermediate inefficient.[1]

  • Byproduct Formation: Besides the Smiles rearrangement, other side reactions such as elimination or rearrangement of carbenium intermediates can occur, complicating purification.[1]

  • Reagent Stability and Handling: Some difluoromethylating agents can be unstable or require specific handling procedures.

Q3: How can the Smiles rearrangement be minimized or avoided?

A3: A recently developed strategy to circumvent the Smiles rearrangement involves a zinc-mediated depyridination reaction.[1] This method allows for the in-situ generation of a sulfinate intermediate under mild conditions, which can then be further processed to obtain the desired product, thus avoiding the conditions that typically lead to the Smiles rearrangement.[1]

Troubleshooting Guide

Problem 1: Low or no conversion of the starting material.

  • Question: I am not observing any significant conversion of my 2-pyridinecarboxaldehyde. What could be the issue?

  • Answer:

    • Inactive Catalyst/Reagents: Ensure that your catalyst and reagents, particularly the difluoromethylating agent and any activating metals like zinc, are fresh and active. For instance, in some related reactions, the absence of a nickel catalyst resulted in the inertness of 2-PySO2CF2H towards zinc.[3]

    • Insufficient Activation: If using a zinc-mediated process, ensure that both zinc and an acid (like acetic acid) are present, as control experiments have shown that both are required for the reaction to proceed.[1]

    • Reaction Temperature: The reaction may require specific temperature conditions. Check the literature for the optimal temperature range for your specific reagents and solvent system.

Problem 2: The major product is an unexpected byproduct, possibly from a Smiles rearrangement.

  • Question: My main product is not this compound, and I suspect it's a byproduct from a Smiles rearrangement. How can I confirm this and prevent it?

  • Answer:

    • Characterization: Use analytical techniques such as NMR and Mass Spectrometry to characterize the byproduct. The spectral data should help in identifying the rearranged product.

    • Adopt a Zinc-Mediated Protocol: To prevent the rearrangement, it is highly recommended to use a protocol that employs a zinc-mediated depyridination reaction to generate the sulfinate intermediate.[1] This method operates under milder conditions and is designed to avoid this specific side reaction.

Problem 3: Difficulty in purifying the final product.

  • Question: I have a complex mixture of products and am struggling with the purification of this compound. What purification strategies are recommended?

  • Answer:

    • Chromatography: Column chromatography is typically the most effective method for separating the desired product from byproducts and unreacted starting materials. Experiment with different solvent systems (e.g., gradients of hexane and ethyl acetate) to achieve optimal separation.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.

    • Protecting Groups: In some cases, protecting the hydroxyl group after its formation can facilitate purification and prevent degradation during the workup. The protecting group can then be removed in a final step.

Quantitative Data Summary

The following table summarizes yields from a study on a key transformation step relevant to the synthesis of this compound, specifically the zinc-mediated depyridination to form a fluorinated sulfinate intermediate. This data is from an analogous system and can serve as a reference for optimizing reaction conditions.

EntryZn (equivalents)Solvent SystemTemperature (°C)Time (h)Yield (%)[1]
110.0DMSO/AcOH601290
24.0CH3OH/AcOH601295
34.0CH3OH60120
40CH3OH/AcOH60120

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure for the synthesis of a (2-pyridylsulfonyl)difluoromethylated carbinol, a key intermediate for this compound, based on published methods.[1]

Step 1: Synthesis of the (2-pyridylsulfonyl)difluoromethylated carbinol intermediate

  • To a solution of 2-pyridinecarboxaldehyde (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under a nitrogen atmosphere, add a solution of the difluoromethylating agent (e.g., in situ generated from 2-PySO2CF2H and a suitable base) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the carbinol intermediate.

Step 2: Zinc-mediated depyridination to sulfinate

  • To a solution of the carbinol intermediate from Step 1 (1.0 mmol) in a mixture of CH3OH (5 mL) and acetic acid (AcOH, 1 mL), add zinc powder (4.0 mmol).

  • Heat the mixture to 60 °C and stir for 12 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting sulfinate can be used in the next step without further purification.

Step 3: Conversion to this compound

  • The final conversion of the sulfinate to the target alcohol typically involves a deprotection/hydrolysis step. The specific conditions for this step will depend on the exact nature of the sulfinate intermediate and may require further investigation based on literature precedents for similar transformations.

Visualizations

Synthesis_Pathway Start 2-Pyridinecarboxaldehyde + 2-PySO2CF2H Intermediate Adduct Intermediate Start->Intermediate Base Product This compound Intermediate->Product 1. Zn, AcOH 2. Deprotection Side_Product Smiles Rearrangement Byproduct Intermediate->Side_Product

Caption: General synthesis pathway for this compound.

Troubleshooting_Workflow Start Experiment Start Problem Low or No Conversion? Start->Problem Check_Reagents Check Reagent Activity (Catalyst, Zn, etc.) Problem->Check_Reagents Yes Byproduct Major Byproduct Formed? Problem->Byproduct No Check_Conditions Verify Reaction Conditions (Temp, Acid Presence) Check_Reagents->Check_Conditions Check_Conditions->Start Retry Analyze_Product Characterize Byproduct (NMR, MS) Byproduct->Analyze_Product Yes Success Successful Synthesis Byproduct->Success No Change_Protocol Switch to Zinc-Mediated Protocol to Avoid Rearrangement Analyze_Product->Change_Protocol Change_Protocol->Start Retry

Caption: Troubleshooting workflow for synthesis challenges.

Logical_Relationships Yield Yield Purity Purity Conditions Reaction Conditions Conditions->Yield Optimizes Conditions->Purity Affects Rearrangement Smiles Rearrangement Conditions->Rearrangement Can Trigger/ Avoid Rearrangement->Yield Decreases Rearrangement->Purity Decreases

Caption: Key relationships between reaction parameters and outcomes.

References

Technical Support Center: Synthesis of 2,2-Difluoro-2-(pyridin-2-YL)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,2-Difluoro-2-(pyridin-2-YL)ethanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound is the nucleophilic addition of a 2-pyridyl organometallic reagent to an electrophilic difluoroacetyl source. A widely used approach involves the generation of 2-lithiopyridine from 2-bromopyridine and its subsequent reaction with ethyl difluoroacetate at low temperatures.

Q2: What are the potential side products in this reaction?

Several side products can form, reducing the yield and complicating the purification of the desired product. The primary side products include:

  • Over-addition product: Di(pyridin-2-yl)difluoromethylmethanol results from the reaction of two equivalents of 2-lithiopyridine with one equivalent of ethyl difluoroacetate.

  • Enolization byproduct: The formation of the lithium enolate of ethyl difluoroacetate can occur, which is unreactive towards further nucleophilic attack.

  • Homocoupling product: 2,2'-Bipyridine can be formed through the coupling of two 2-lithiopyridine molecules.

  • Solvent-related impurities: If using n-butyllithium in THF at elevated temperatures, byproducts from the reaction with the solvent can arise.

  • Dehydration product: The final product can undergo dehydration to form 2-(1,1-difluorovinyl)pyridine.

Q3: How can I minimize the formation of the over-addition product?

To minimize the formation of di(pyridin-2-yl)difluoromethylmethanol, it is crucial to control the stoichiometry of the reactants. A slow, dropwise addition of the 2-lithiopyridine solution to a solution of ethyl difluoroacetate at a very low temperature (typically -78 °C) is recommended. This ensures that the concentration of the organolithium reagent is kept low, favoring the single addition product.

Q4: The reaction is not proceeding to completion. What could be the issue?

Incomplete conversion can be due to several factors:

  • Insufficiently active 2-lithiopyridine: Ensure that the n-butyllithium used for the lithium-halogen exchange is of high quality and has been recently titrated. The formation of 2-lithiopyridine should be carried out under strictly anhydrous and inert conditions.

  • Low reaction temperature: While a low temperature is necessary to prevent side reactions, if it is too low for the specific reagents and concentrations, the reaction rate may be significantly reduced. A slight increase in temperature (e.g., to -60 °C) after the addition is complete can sometimes help drive the reaction to completion.

  • Enolization of the ester: If a significant portion of the ethyl difluoroacetate is deprotonated by 2-lithiopyridine, the reaction will stall. Using a less basic organometallic reagent, if compatible with the synthesis, could be an alternative.

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s)
Low yield of the desired product - Formation of multiple side products.- Incomplete reaction.- Decomposition of the product during workup or purification.- Optimize reaction conditions (temperature, addition rate) to minimize side reactions.- Ensure all reagents are pure and anhydrous.- Use a buffered aqueous workup to avoid harsh pH conditions.
Presence of a significant amount of 2,2'-bipyridine in the crude product - Homocoupling of 2-lithiopyridine.- This side reaction is often difficult to eliminate completely. Ensure a low reaction temperature and rapid trapping of the 2-lithiopyridine with the electrophile.
Isolation of a tertiary alcohol (over-addition product) - Reaction of two equivalents of 2-lithiopyridine with the ester.- Add the 2-lithiopyridine solution slowly to the ester solution.- Use a slight excess of the ethyl difluoroacetate (e.g., 1.1 equivalents).
Product decomposes upon distillation - Thermal instability of the difluoroethanol moiety.- Purify by column chromatography on silica gel at room temperature.- If distillation is necessary, use a high vacuum to lower the boiling point.

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • 2-Bromopyridine

  • n-Butyllithium (in hexanes)

  • Ethyl difluoroacetate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Dissolve 2-bromopyridine (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of 2-lithiopyridine.

  • In a separate flame-dried flask, dissolve ethyl difluoroacetate (1.2 eq) in anhydrous THF and cool to -78 °C.

  • Slowly transfer the freshly prepared 2-lithiopyridine solution to the ethyl difluoroacetate solution via cannula while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction_Pathway cluster_main Desired Reaction cluster_side Side Reactions 2-Lithiopyridine 2-Lithiopyridine Intermediate Intermediate 2-Lithiopyridine->Intermediate + Ethyl Difluoroacetate Homocoupling 2,2'-Bipyridine 2-Lithiopyridine->Homocoupling + 2-Lithiopyridine Ethyl Difluoroacetate Ethyl Difluoroacetate Enolate Ester Enolate Ethyl Difluoroacetate->Enolate + 2-Lithiopyridine (-H+) Product This compound Intermediate->Product Workup Over-addition Di(pyridin-2-yl)difluoromethylmethanol Intermediate->Over-addition + 2-Lithiopyridine

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow Start Low Product Yield Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Analyze_Crude Analyze Crude Product (NMR, LC-MS) Check_Reagents->Analyze_Crude Check_Conditions->Analyze_Crude Identify_Side_Products Identify Major Side Products Analyze_Crude->Identify_Side_Products Optimize Optimize Reaction Identify_Side_Products->Optimize

Caption: A logical workflow for troubleshooting low product yields.

Technical Support Center: Optimization of Reaction Conditions for 2,2-Difluoro-2-(pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 2,2-Difluoro-2-(pyridin-2-yl)ethanol. The following information is based on established principles of organic synthesis, as direct literature on the optimization of this specific reaction is limited. The provided experimental protocol represents a plausible synthetic route.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a very low yield for the reaction. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Moisture and Air Sensitivity: The organometallic intermediates (e.g., Grignard or organolithium reagents) are highly sensitive to moisture and atmospheric oxygen. Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen). Solvents should be anhydrous.

  • Reagent Quality: The quality of the starting materials, particularly the organometallic reagent and the electrophile, is crucial. Use freshly prepared or titrated organometallic reagents.

  • Reaction Temperature: The temperature for the formation of the organometallic intermediate and its subsequent reaction with the electrophile is critical. Refer to the table below for suggested temperature ranges. Running the reaction at too high a temperature can lead to side reactions, while a temperature that is too low may result in an incomplete reaction.

  • Addition Rate: A slow, dropwise addition of the electrophile to the organometallic reagent (or vice-versa, depending on the specific protocol) is often necessary to control the reaction exotherm and minimize side product formation.

Q2: I am seeing the formation of significant side products. What are the common side reactions and how can I minimize them?

A2: The formation of side products is a common challenge. Here are some likely side reactions and mitigation strategies:

  • Homocoupling of the Organometallic Reagent: This can occur if the organometallic reagent is exposed to oxygen or certain impurities. Ensure a strictly inert atmosphere.

  • Enolization of the Electrophile: If using a ketone or aldehyde as an electrophile, enolization can compete with the desired nucleophilic addition. Using a more reactive organometallic reagent or a lower reaction temperature can sometimes favor the addition reaction.

  • Over-alkylation: In some cases, the product alcohol can be deprotonated by the organometallic reagent, leading to further reactions. Using a stoichiometric amount of the organometallic reagent and quenching the reaction appropriately can prevent this.

Q3: How can I effectively purify the final product, this compound?

A3: Purification can typically be achieved through column chromatography.

  • Stationary Phase: Silica gel is a common choice for the stationary phase.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase. The polarity can be adjusted based on TLC analysis. The presence of the basic pyridine ring may cause tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to obtain better peak shapes.

  • Alternative Techniques: If column chromatography is not sufficient, other techniques such as preparative thin-layer chromatography (prep-TLC) or crystallization could be explored.

Data Presentation: Hypothetical Optimization of Reaction Conditions

The following tables present hypothetical data for the optimization of the key reaction step: the addition of a difluoro-anion equivalent to 2-pyridinecarboxaldehyde.

Table 1: Effect of Solvent on Reaction Yield and Purity

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1THF-7826590
2Diethyl Ether-7825888
3Toluene-7824585

Table 2: Effect of Temperature on Reaction Yield and Purity

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1THF-10025592
2THF-7827291
3THF-4026087

Experimental Protocols: Hypothetical Synthesis

This protocol describes a plausible two-step synthesis of this compound.

Step 1: Generation of a Difluoromethyl Anion Equivalent

A common method for generating a difluoromethyl anion equivalent is through the deprotonation of a suitable precursor.

  • To a solution of dibromodifluoromethane (1.1 eq) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add n-butyllithium (1.0 eq, 1.6 M in hexanes) dropwise over 15 minutes.

  • Stir the resulting solution at -78 °C for 30 minutes.

Step 2: Reaction with 2-Pyridinecarboxaldehyde

  • To the solution from Step 1, add a solution of 2-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF (5 mL) dropwise over 20 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (15 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., 20-40% ethyl acetate in hexanes) to afford this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Reagent Preparation cluster_step2 Step 2: Reaction and Workup start Start reagent_prep Prepare solution of dibromodifluoromethane in anhydrous THF start->reagent_prep cooling1 Cool solution to -78°C under Argon reagent_prep->cooling1 add_nBuLi Add n-butyllithium dropwise cooling1->add_nBuLi stir1 Stir at -78°C for 30 min add_nBuLi->stir1 add_aldehyde Add solution of 2-pyridinecarboxaldehyde in anhydrous THF stir1->add_aldehyde stir2 Stir at -78°C for 2 hours add_aldehyde->stir2 quench Quench with saturated aqueous NH4Cl stir2->quench warm Warm to room temperature quench->warm extract Extract with Ethyl Acetate warm->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End Product purify->end

Caption: Hypothetical experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Impure Product check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_purification Optimize Purification Protocol start->check_purification sol_reagents Use fresh/titrated reagents. Ensure accurate measurements. check_reagents->sol_reagents Issue Found sol_conditions Ensure anhydrous conditions. Optimize temperature and reaction time. check_conditions->sol_conditions Issue Found sol_purification Adjust chromatography solvent system. Consider alternative purification methods. check_purification->sol_purification Issue Found

Caption: Troubleshooting decision tree for the synthesis of this compound.

troubleshooting purification of 2,2-Difluoro-2-(pyridin-2-YL)ethanol by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the chromatographic purification of 2,2-Difluoro-2-(pyridin-2-YL)ethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound via column chromatography.

Question 1: Why is my compound showing significant tailing or streaking on the silica gel column?

Answer:

This is a frequent issue when purifying nitrogen-containing heterocyclic compounds like pyridines on standard silica gel. The acidic nature of silica gel can lead to strong interactions with the basic pyridine nitrogen, causing poor peak shape and difficult elution.

  • Primary Cause: Acid-base interaction between the basic pyridine moiety and acidic silanol groups on the silica surface.

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. Typically, 0.1-1% triethylamine (Et₃N) or ammonia solution in methanol is effective.

    • Use Deactivated Silica: Employ commercially available deactivated (neutral) silica gel or prepare it by treating standard silica gel with a solution of triethylamine.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral alumina, which is less acidic than silica.[1]

Question 2: I am observing poor separation between my product and a closely-eluting impurity. How can I improve the resolution?

Answer:

Achieving baseline separation can be challenging. Optimizing your chromatographic conditions is key.

  • Possible Causes:

    • Inappropriate solvent system polarity.

    • Suboptimal stationary phase.

    • Poorly packed column.

  • Solutions:

    • Optimize the Solvent System:

      • Gradient Elution: If using isocratic elution, switch to a shallow gradient of a more polar "strong" solvent in a less polar "weak" solvent.[2] Common solvent systems for normal-phase chromatography include hexanes/ethyl acetate and dichloromethane/methanol.[2]

      • Change Solvent Selectivity: If changing the polarity ratio doesn't work, try a different solvent system altogether (e.g., switch from an ethyl acetate-based system to a dichloromethane-based one). Different solvents have different selectivity and can alter the elution order of your compounds.[2]

    • Column Parameters:

      • Finer Silica: Use silica gel with a smaller particle size for higher efficiency.

      • Longer Column: Increase the column length to improve separation.

      • Proper Packing: Ensure your column is packed uniformly without any cracks or channels.[3]

    • Consider Reversed-Phase Chromatography: If normal-phase fails, reversed-phase chromatography (using a C18-bonded silica column and polar solvents like water/acetonitrile or water/methanol) can provide a different separation mechanism and may resolve the impurity.[1]

Question 3: My recovery of the product is very low after purification. What could be the reason?

Answer:

Low yield can result from several factors, including irreversible adsorption to the stationary phase or decomposition.

  • Possible Causes:

    • Irreversible Adsorption: The compound may be binding too strongly to the acidic sites on the silica gel.

    • Product Instability: Fluorinated alcohols can sometimes be sensitive to acidic conditions and may degrade on the column.[4]

  • Solutions:

    • Deactivate the Stationary Phase: As mentioned for tailing, using deactivated silica or adding a basic modifier to the eluent can prevent strong binding and improve recovery.[4]

    • Minimize Contact Time: Run the chromatography as quickly as possible without sacrificing separation (a flow rate of about 2 inches/minute is often recommended for flash chromatography).[3] Do not stop the column run for any significant length of time, as diffusion can lead to broader peaks and lower yield.[3]

    • Alternative Purification Methods: If the compound is particularly unstable on silica, consider other purification techniques such as crystallization, recrystallization, or preparative thin-layer chromatography (prep-TLC).[4][5]

Frequently Asked Questions (FAQs)

What are the key physical properties of this compound?

Summarized properties are crucial for planning the purification.

PropertyValueReference
CAS Number 267875-65-0[6][7][8][9]
Molecular Formula C₇H₇F₂NO[6][7][8][9]
Molecular Weight 159.13 g/mol [6][7][8]
Appearance Likely a liquid or low-melting solidInferred from similar structures[10]

What is a good starting point for a solvent system in flash chromatography?

A good starting point is to find a solvent system where the product has an Rf (retention factor) of approximately 0.2-0.3 on a TLC plate. For a polar compound like this, a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate is a common choice.[2] You may need to progress to stronger eluents like dichloromethane/methanol for elution.

How should I load my sample onto the column?

There are two main methods for sample loading:

  • Solution Loading: Dissolve your crude product in a minimal amount of the initial chromatography solvent or a slightly stronger solvent like dichloromethane.[3] Carefully add this solution to the top of the column. This method is generally preferred for better separation.[3]

  • Dry Loading (Adsorption): If your compound is not very soluble in the starting eluent, dissolve it in a suitable solvent (e.g., acetone or dichloromethane), add a small amount of silica gel, and carefully evaporate the solvent to get a dry, free-flowing powder.[3] This powder is then carefully added to the top of the packed column. This technique is useful for preventing band broadening with less soluble samples.[3]

Are there any specific safety precautions I should take?

While specific toxicity data is limited, it is prudent to handle this compound with standard laboratory safety procedures. Similar fluorinated and pyridine-containing compounds can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[8] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: General Flash Column Chromatography on Silica Gel
  • Column Preparation (Wet Packing):

    • Secure a glass chromatography column vertically with clamps.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[11]

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.[11]

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed during solvent addition.

    • Wash the column with several column volumes of the eluent, ensuring the solvent level never drops below the top of the sand layer.[3]

  • Sample Loading:

    • Use either the solution loading or dry loading method as described in the FAQ section.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to achieve a steady flow rate (e.g., ~2 inches/minute).[3]

    • Begin collecting fractions immediately after loading the compound.[3]

    • If using a solvent gradient, gradually increase the proportion of the more polar solvent to elute compounds with higher affinity for the silica gel.

  • Analysis:

    • Monitor the collected fractions using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify which fractions contain the pure product.[4]

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

TroubleshootingWorkflow start Start: Poor Purification Result check_tailing Is there peak tailing or streaking? start->check_tailing add_base Add 0.1-1% Et3N or NH3 to eluent check_tailing->add_base Yes check_separation Is separation from impurities poor? check_tailing->check_separation No use_neutral Use neutral silica or alumina add_base->use_neutral use_neutral->check_separation optimize_solvent Optimize solvent gradient or change solvent system check_separation->optimize_solvent Yes check_yield Is the final yield low? check_separation->check_yield No change_phase Try reversed-phase (C18) chromatography optimize_solvent->change_phase change_phase->check_yield check_decomp Product may be decomposing or irreversibly binding check_yield->check_decomp Yes end_success Successful Purification check_yield->end_success No check_decomp->add_base alt_method Consider crystallization or prep-TLC check_decomp->alt_method alt_method->end_success PurificationWorkflow start Crude Product prep_column 1. Prepare Column (Slurry pack silica gel) start->prep_column load_sample 2. Load Sample (Dry or solution load) prep_column->load_sample elute 3. Elute with Solvent System (Isocratic or Gradient) load_sample->elute collect 4. Collect Fractions elute->collect analyze 5. Analyze Fractions (TLC/LC-MS) collect->analyze analyze->collect Continue Elution pool 6. Combine Pure Fractions analyze->pool Fractions Pure evaporate 7. Evaporate Solvent pool->evaporate end Pure Product evaporate->end

References

preventing decomposition of 2,2-Difluoro-2-(pyridin-2-YL)ethanol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers prevent the decomposition of 2,2-Difluoro-2-(pyridin-2-YL)ethanol during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound is turning dark brown/black. What is the likely cause?

A1: The discoloration is likely due to the decomposition of the pyridine ring, which can be sensitive to oxidation and strongly acidic or basic conditions. The gem-difluoroalcohol moiety can also be unstable under certain conditions, potentially leading to side reactions.

Troubleshooting Steps:

  • Inert Atmosphere: If not already doing so, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the pyridine ring.

  • Temperature Control: High temperatures can promote decomposition. Try running the reaction at a lower temperature.

  • pH Monitoring: The pyridine nitrogen is basic and can be protonated or involved in side reactions. The gem-difluoroalcohol is sensitive to strong bases. Monitor and control the pH of your reaction mixture if possible.

  • Reagent Purity: Ensure all reagents and solvents are pure and free of contaminants that could catalyze decomposition.

Q2: What are the optimal pH conditions for reactions involving this compound?

A2: While specific optimal conditions are reaction-dependent, it is generally advisable to maintain a neutral to slightly acidic pH.

  • Strongly Basic Conditions: Strong bases can deprotonate the hydroxyl group, which may initiate decomposition pathways such as elimination of fluoride.

  • Strongly Acidic Conditions: Strong acids will protonate the pyridine nitrogen, which can alter its electronic properties and potentially lead to unwanted side reactions.

If your reaction allows, consider using a buffer system to maintain a stable pH.

Q3: I am observing the formation of unexpected byproducts in my reaction. What are the potential decomposition pathways for this compound?
  • Base-Induced Elimination: In the presence of a strong base, the hydroxyl group can be deprotonated. The resulting alkoxide could then eliminate a fluoride ion to form a highly reactive α-fluoroketone, which can undergo further reactions.

  • Pyridine Ring Reactions: The pyridine ring can undergo various side reactions, especially under harsh conditions (e.g., strong acids, high temperatures, or in the presence of strong oxidizing/reducing agents).

A logical workflow for troubleshooting byproduct formation is outlined below.

start Unexpected Byproducts Observed analyze_byproducts Analyze byproducts (e.g., by LC-MS, NMR) start->analyze_byproducts check_base Is a strong base present? base_elimination Consider base-induced HF elimination pathway. check_base->base_elimination Yes check_acid Are strong acids or high temperatures used? pyridine_reaction Consider pyridine ring side reactions. check_acid->pyridine_reaction Yes analyze_byproducts->check_base analyze_byproducts->check_acid mitigate_base Use a weaker, non-nucleophilic base. Lower reaction temperature. base_elimination->mitigate_base mitigate_acid Use milder acid. Lower reaction temperature. Run under inert atmosphere. pyridine_reaction->mitigate_acid

Caption: Troubleshooting workflow for identifying the source of byproducts.

Troubleshooting Guide: Preventing Decomposition

This section provides more detailed strategies to maintain the stability of this compound during your experiments.

Incompatible Reagents and Conditions

To minimize decomposition, it is crucial to be mindful of incompatible reagents and conditions. The following table summarizes general guidelines based on the known chemistry of fluorinated alcohols and pyridines.

CategoryGenerally IncompatibleRecommended Alternatives
Bases Strong, nucleophilic bases (e.g., NaOH, KOH, NaH)Weaker, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃, organic amines like triethylamine or DIPEA)
Acids Strong, non-coordinating acids at high temperaturesMilder acids (e.g., acetic acid) or perform reactions at lower temperatures
Atmosphere Air (Oxygen) for sensitive reactionsInert atmosphere (Nitrogen or Argon)
Temperature High temperatures (>100 °C)Lower temperatures if the reaction kinetics allow
Experimental Protocols for Stabilization

Protocol 1: General Reaction Setup Under Inert Atmosphere

This protocol is recommended for most reactions involving this compound to prevent oxidation of the pyridine ring.

Objective: To set up a reaction that is sensitive to oxygen.

Materials:

  • Round-bottom flask with a sidearm

  • Septum

  • Nitrogen or Argon gas source with a bubbler

  • Syringes and needles

  • Degassed solvents

Procedure:

  • Drying the Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Assembling the Apparatus: Assemble the reaction flask and condenser (if needed) and seal the openings with septa.

  • Inerting the Flask: Connect the flask to the inert gas line via a needle through the septum. Use a second needle as an outlet. Purge the flask with the inert gas for 5-10 minutes.

  • Adding Reagents: Add solid reagents to the flask under a positive flow of inert gas. Add degassed solvents and liquid reagents via syringe through the septum.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction, using a bubbler to monitor the gas flow.

The diagram below illustrates a typical experimental workflow for performing a reaction under inert conditions.

A 1. Dry Glassware (Oven, >100°C) B 2. Assemble and Cool Under Inert Gas Stream A->B C 3. Add Solid Reagents (Under positive N₂/Ar flow) B->C D 4. Add Degassed Solvents/Liquids (Via syringe) C->D E 5. Heat/Cool to Reaction Temperature (Maintain positive N₂/Ar pressure) D->E F 6. Monitor Reaction (TLC, LC-MS) E->F

Caption: Workflow for setting up a reaction under an inert atmosphere.

Protocol 2: Managing pH with a Non-Nucleophilic Base

This protocol is designed for reactions that require basic conditions while minimizing the risk of base-induced decomposition.

Objective: To perform a reaction at a basic pH without degrading the gem-difluoroalcohol moiety.

Materials:

  • This compound

  • Substrate

  • Anhydrous, non-nucleophilic base (e.g., potassium carbonate)

  • Anhydrous, aprotic solvent (e.g., Acetonitrile, THF)

  • Inert atmosphere setup (as in Protocol 1)

Procedure:

  • Setup: Set up the reaction under an inert atmosphere as described in Protocol 1.

  • Reagent Addition: To the reaction flask, add the substrate and the non-nucleophilic base (e.g., 1.5-2.0 equivalents of K₂CO₃).

  • Solvent and Reactant: Add the anhydrous, aprotic solvent, followed by the this compound.

  • Reaction: Stir the mixture at the desired temperature and monitor its progress.

  • Workup: Upon completion, cool the reaction to room temperature and quench by adding a mild acid (e.g., saturated NH₄Cl solution) before extraction.

The following diagram illustrates the potential decomposition pathway under harsh basic conditions that this protocol helps to avoid.

cluster_avoid Pathway to Avoid reactant This compound C₇H₇F₂NO alkoxide Alkoxide Intermediate reactant->alkoxide + Strong Base (e.g., NaH) ketone α-Fluoroketone Highly Reactive alkoxide->ketone - F⁻ byproducts Further Byproducts ketone->byproducts

Caption: Hypothesized base-induced decomposition pathway.

Technical Support Center: 2,2-Difluoro-2-(pyridin-2-yl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of 2,2-Difluoro-2-(pyridin-2-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the workup of this compound?

A1: The primary challenges often revolve around the basicity and coordinating ability of the pyridine nitrogen, which can lead to emulsions during aqueous extraction and difficulty in removing certain impurities. The polar nature of the difluoroalcohol moiety can also affect its solubility and chromatographic behavior.

Q2: How can I effectively remove unreacted starting materials and byproducts?

A2: A combination of aqueous washes and column chromatography is typically effective. An initial wash with a dilute acid can help remove basic impurities, while a subsequent wash with a mild base can remove acidic byproducts.[1][2] For neutral impurities and final purification, silica gel chromatography is recommended.

Q3: What chromatographic conditions are suitable for purifying this compound?

A3: A silica gel column using a gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (such as ethyl acetate or dichloromethane/methanol) is generally effective. The polarity of the eluent can be gradually increased to first elute non-polar impurities and then the desired product.

Q4: My final product is a persistent oil. How can I induce crystallization?

A4: If the product is an oil, try dissolving it in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly adding a poor solvent (e.g., hexane, pentane) until turbidity is observed. Cooling the solution may also promote crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystal formation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup and purification of this compound.

Problem Potential Cause Recommended Solution
Persistent Emulsion During Extraction The basic nature of the pyridine nitrogen can act as a surfactant, stabilizing the emulsion.Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase, helping to break the emulsion. Alternatively, filtering the mixture through a pad of Celite can be effective.
Low Yield After Workup - Incomplete reaction. - Product loss during aqueous washes due to its partial water solubility. - Product degradation.- Monitor the reaction progress by TLC or LC-MS to ensure completion before starting the workup. - Back-extract the aqueous layers with a more polar organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product. - Avoid strong acids or bases during the workup if the product is sensitive. Use mild conditions like dilute ammonium chloride for quenching and saturated sodium bicarbonate for neutralization.[2]
Product Contaminated with Starting Material (e.g., 2-bromopyridine) Incomplete reaction or inefficient purification.Optimize the reaction conditions (e.g., temperature, reaction time) to drive the reaction to completion. During purification, use a less polar eluent system for column chromatography to better separate the less polar starting material from the more polar product.
Product is a Dark Oil or Discolored Presence of colored impurities, possibly from side reactions or degradation.Treat the crude product solution with activated charcoal before filtration and concentration. This can help adsorb colored impurities. Ensure the purification is performed promptly after the workup to minimize degradation.
Broad or Tailing Peaks in Chromatography The basic pyridine nitrogen can interact strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent system. This will deactivate the acidic sites on the silica gel and lead to better peak shapes.

Experimental Protocols

Below is a generalized experimental protocol for the synthesis and workup of this compound, assuming a Grignard-based synthesis.

Synthesis of this compound

  • Grignard Reagent Formation: To a solution of 2-bromopyridine (1.0 eq) in anhydrous THF, slowly add isopropylmagnesium chloride (1.1 eq) at -15 °C. Stir the mixture for 1 hour at this temperature.

  • Reaction with Ethyl Difluoroacetate: Slowly add ethyl difluoroacetate (1.2 eq) to the freshly prepared Grignard reagent at -15 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Quantitative Data Summary
Parameter Value
Yield 75-85% (typical)
Purity (by HPLC) >98%
Eluent for Chromatography Gradient of 10% to 50% Ethyl Acetate in Hexane
Rf Value ~0.3 (in 30% Ethyl Acetate/Hexane)

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start 2-Bromopyridine + iPrMgCl grignard Grignard Formation start->grignard addition Add Ethyl Difluoroacetate grignard->addition reaction Reaction addition->reaction quench Quench (aq. NH4Cl) reaction->quench extract Extract (EtOAc) quench->extract wash Wash (Water, Brine) extract->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic

troubleshooting_logic start Workup Issue? emulsion Persistent Emulsion? start->emulsion low_yield Low Yield? emulsion->low_yield No add_brine Add Brine / Filter through Celite emulsion->add_brine Yes impurity Impure Product? low_yield->impurity No back_extract Back-extract Aqueous Layers low_yield->back_extract Yes optimize_chroma Optimize Chromatography (add Et3N) impurity->optimize_chroma Yes end Problem Resolved impurity->end No add_brine->end back_extract->end optimize_chroma->end

Caption: Decision tree for troubleshooting common workup issues.

References

Validation & Comparative

Structural Validation of 2,2-Difluoro-2-(pyridin-2-YL)ethanol: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of X-ray crystallography and other analytical techniques for the structural validation of the novel compound 2,2-Difluoro-2-(pyridin-2-YL)ethanol. Due to the absence of published single-crystal X-ray diffraction data for this specific molecule, this guide utilizes the crystallographic data of a closely related analog, 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, as a practical example for comparison. This allows for a detailed examination of the methodologies and the unique structural insights each technique offers.

Introduction

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately its efficacy and safety. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide valuable information about a molecule's connectivity and functional groups, single-crystal X-ray crystallography remains the gold standard for unambiguous structural elucidation. This guide will compare and contrast these techniques in the context of validating the structure of this compound.

Data Presentation: A Comparative Analysis

The following tables summarize the kind of quantitative data obtained from X-ray crystallography (using 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol as an analog) and the expected spectroscopic data for this compound.

Table 1: X-ray Crystallographic Data for the Analog 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol [1]

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)5.3664(15)
b (Å)8.343(2)
c (Å)25.056(6)
β (°)93.837(15)
Volume (ų)1118.3(5)
Z4

This data provides the precise dimensions and symmetry of the unit cell in the crystal lattice, offering definitive proof of the molecule's solid-state conformation.

Table 2: Predicted Spectroscopic Data for this compound and Comparison with X-ray Crystallography

Analytical TechniquePredicted Data/Observations for this compoundStructural Information GainedComparison with X-ray Crystallography
¹H NMR Pyridyl protons (4 distinct signals), CH₂ protons (triplet), OH proton (broad singlet)Connectivity of non-equivalent protons, neighboring proton environmentsProvides connectivity but not the precise 3D arrangement or bond angles.
¹³C NMR Pyridyl carbons (5 distinct signals), CF₂ carbon (triplet), CH₂ carbonPresence of unique carbon environments, C-F coupling informationConfirms the carbon skeleton but not the stereochemistry or crystal packing.
¹⁹F NMR A single signal for the two equivalent fluorine atomsPresence and chemical environment of fluorine atomsConfirms the presence of fluorine but not its position in the 3D structure.
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z 160.06Molecular weight and elemental formula confirmationConfirms molecular formula but gives no information on isomerism or 3D structure.
IR Spectroscopy Broad O-H stretch (~3400 cm⁻¹), C-F stretches (~1100-1000 cm⁻¹), Aromatic C-H and C=C/C=N stretchesPresence of hydroxyl, C-F, and aromatic pyridine functional groupsIdentifies functional groups but does not provide information on the overall molecular structure.
X-ray Crystallography N/AAbsolute 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions, and crystal packingProvides the most complete and unambiguous structural information.

Experimental Protocols

1. Synthesis of this compound (Hypothetical Protocol)

A plausible synthetic route would involve the reaction of a suitable pyridinyl precursor with a difluoromethylating agent. For instance, pyridine-2-carbaldehyde could be treated with a difluoromethyl anion equivalent, followed by an aqueous workup to yield the desired alcohol. The crude product would then be purified by column chromatography on silica gel.

2. Single-Crystal X-ray Diffraction (Protocol based on the analog 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol) [1]

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection: A selected single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. Diffraction data are collected on a CCD or CMOS detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined by least-squares methods against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.

3. NMR Spectroscopy

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H, ¹³C, and ¹⁹F NMR spectra are acquired. Standard pulse sequences are used for each type of nucleus.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., TMS).

4. Mass Spectrometry (Electrospray Ionization)

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile), often with the addition of a small amount of acid (e.g., formic acid) to promote ionization.

  • Analysis: The solution is infused into the electrospray source of the mass spectrometer. The instrument is operated in positive ion mode to detect the [M+H]⁺ ion. High-resolution mass spectrometry can be used to confirm the elemental composition.

5. Infrared Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample. The resulting spectrum shows the absorption of infrared radiation by the sample as a function of wavenumber.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the structural validation of a novel compound, integrating both spectroscopic and crystallographic methods.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Characterization cluster_crystallography Crystallographic Validation synthesis Chemical Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared Spectroscopy (IR) purification->ir crystal_growth Crystal Growth purification->crystal_growth If solid proposed_structure Proposed Structure nmr->proposed_structure ms->proposed_structure ir->proposed_structure xray Single-Crystal X-ray Diffraction crystal_growth->xray structure_solution Structure Solution & Refinement xray->structure_solution final_structure final_structure structure_solution->final_structure Unambiguous 3D Structure proposed_structure->final_structure Confirmation

Workflow for the structural elucidation of a novel chemical entity.

Conclusion

The structural validation of a novel compound like this compound is a multi-faceted process that relies on the synergistic use of various analytical techniques. While NMR, MS, and IR spectroscopy are indispensable for determining the molecular formula and connectivity, they often cannot provide the definitive three-dimensional structural information that is crucial for understanding a molecule's function. Single-crystal X-ray crystallography, when applicable, offers an unparalleled level of detail, revealing the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. The data from the analog 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol demonstrates the power of this technique. For drug development professionals, obtaining a crystal structure is a critical step in the journey from a promising lead compound to a viable drug candidate, enabling structure-based drug design and a deeper understanding of its biological activity.

References

A Comparative Analysis of 2,2-Difluoro-2-(pyridin-2-YL)ethanol and its Non-Fluorinated Analog, 2-(pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical Properties and Biological Potential Supported by Experimental Data and Established Principles.

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound alterations in physicochemical and pharmacological properties. This guide provides a comparative study of 2,2-difluoro-2-(pyridin-2-YL)ethanol and its parent non-fluorinated analog, 2-(pyridin-2-yl)ethanol. By examining their structural differences, this report aims to elucidate the potential advantages conferred by gem-difluorination on a pyridine-based scaffold.

Physicochemical Properties: A Quantitative Comparison

The introduction of two fluorine atoms in place of hydrogen atoms at the carbon adjacent to the hydroxyl group is expected to significantly modify the molecule's electronic properties, lipophilicity, and metabolic stability. Below is a summary of the known and predicted physicochemical properties of both compounds.

PropertyThis compound2-(pyridin-2-yl)ethanol
CAS Number 267875-65-0103-74-2
Molecular Formula C₇H₇F₂NOC₇H₉NO
Molecular Weight 159.13 g/mol 123.15 g/mol [1]
Appearance -Clear to pale yellow liquid[1]
Boiling Point -114-116 °C at 9 mmHg[2]
Melting Point --8 to -7 °C[2]
Density -1.093 g/mL at 25 °C[2]
pKa (predicted) Expected to be lower than the non-fluorinated analog14.49 ± 0.10[2]
LogP (predicted) Expected to be higher than the non-fluorinated analog0.38[2]
Solubility -Soluble in water and common organic solvents[1]

The Impact of Fluorination on Biological Activity: A Prospective Analysis

The introduction of a difluoromethyl group can influence biological activity through several mechanisms:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to a longer half-life and improved pharmacokinetic profile of the drug candidate.

  • Increased Lipophilicity: Fluorination generally increases the lipophilicity (LogP) of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine atoms can lower the pKa of nearby functional groups. In this case, the acidity of the hydroxyl group is expected to increase, which could influence its hydrogen bonding interactions with biological targets.

  • Conformational Changes: The introduction of fluorine can alter the conformational preferences of the molecule, potentially leading to a more favorable binding orientation with a target protein.

Given that pyridine derivatives are known to exhibit a range of biological activities, it is plausible that this compound could demonstrate enhanced potency or a more desirable pharmacokinetic profile in assays where 2-(pyridin-2-yl)ethanol or its derivatives have shown activity. For instance, derivatives of 2-(pyridin-2-yl)ethanol have been investigated for their potential as enzyme inhibitors and antimicrobial agents.[3][5]

Experimental Protocols

To facilitate further research and a direct comparison of these two compounds, detailed experimental protocols for their synthesis and for the evaluation of their potential biological activities are provided below.

Synthesis Protocols

Synthesis of 2-(pyridin-2-yl)ethanol (Non-Fluorinated Analog)

A common method for the synthesis of 2-(pyridin-2-yl)ethanol involves the reaction of 2-methylpyridine with formaldehyde.[6]

Proposed Synthesis of this compound (Fluorinated Analog)

A potential synthetic route to this compound could be adapted from methods used for the synthesis of similar fluorinated alcohols. One plausible approach involves the reaction of a suitable pyridine-2-carbonyl precursor with a fluorinating agent.

G cluster_0 Synthesis of this compound Pyridine-2-carbaldehyde Pyridine-2-carbaldehyde Intermediate Gem-difluoro intermediate Pyridine-2-carbaldehyde->Intermediate Fluorination Diethylaminosulfur trifluoride (DAST) Diethylaminosulfur trifluoride (DAST) Diethylaminosulfur trifluoride (DAST)->Intermediate Product This compound Intermediate->Product Reduction Reducing agent (e.g., NaBH4) Reducing agent (e.g., NaBH4) Reducing agent (e.g., NaBH4)->Product

Caption: Proposed synthesis workflow for this compound.

Biological Activity Assays

The following are standard protocols that can be used to compare the biological activity of the two compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[7]

  • Cell Seeding: Seed a suitable cell line (e.g., a human cancer cell line like HeLa or a normal fibroblast line) in a 96-well plate at a density of approximately 8 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds (this compound and 2-(pyridin-2-yl)ethanol). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

G cluster_1 MTT Cytotoxicity Assay Workflow Seed_Cells Seed Cells in 96-well plate Add_Compound Add Test Compounds Seed_Cells->Add_Compound Incubate Incubate Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Enzyme Inhibition Assay

This protocol can be adapted for various enzymes to determine the inhibitory potential of the compounds.[5]

  • Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme, the enzyme solution, the substrate solution, and a solution of the test compounds at various concentrations.

  • Reaction Mixture: In a 96-well plate, add the buffer, enzyme, and the test compound or vehicle control.

  • Pre-incubation: Incubate the mixture for a short period to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each compound concentration. Determine the IC50 value by plotting the reaction rate against the logarithm of the inhibitor concentration.

G cluster_2 Enzyme Inhibition Assay Workflow Prepare_Reagents Prepare Reagents Mix_Enzyme_Inhibitor Mix Enzyme and Inhibitor Prepare_Reagents->Mix_Enzyme_Inhibitor Pre_Incubate Pre-incubate Mix_Enzyme_Inhibitor->Pre_Incubate Add_Substrate Add Substrate Pre_Incubate->Add_Substrate Monitor_Reaction Monitor Reaction Add_Substrate->Monitor_Reaction

Caption: General workflow for an enzyme inhibition assay.

Conclusion

The comparative analysis of this compound and 2-(pyridin-2-yl)ethanol highlights the significant potential of targeted fluorination in medicinal chemistry. While the non-fluorinated analog serves as a valuable starting point with known properties, the introduction of a gem-difluoro group is predicted to enhance key drug-like properties, including metabolic stability and lipophilicity. This, in turn, may translate to improved biological activity and a more favorable pharmacokinetic profile. The provided experimental protocols offer a clear path for the synthesis and direct comparative evaluation of these two compounds, which could provide valuable insights for the development of novel therapeutics based on the pyridine scaffold. Further experimental investigation is warranted to validate these predictions and fully elucidate the pharmacological potential of this compound.

References

Comparative Analysis of the Predicted Biological Activity of 2,2-Difluoro-2-(pyridin-2-yl)ethanol and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the predicted biological activity of 2,2-Difluoro-2-(pyridin-2-yl)ethanol against experimentally determined activities of structurally similar compounds. Due to a lack of direct experimental data on this compound, this analysis extrapolates potential activities based on the established biological profiles of its structural analogs. The inclusion of fluorine atoms and a pyridine ring in the target compound suggests the potential for a range of biological effects, as these moieties are common in many bioactive molecules.[1][2]

Predicted Biological Profile of this compound

The structure of this compound combines a pyridine ring, known for its presence in numerous biologically active compounds, with a difluoroethanol side chain. The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, often leading to increased metabolic stability and enhanced biological activity.[1][2] Based on the activities of related compounds, this compound is predicted to exhibit antimicrobial, antifungal, and potentially anticonvulsant properties.

Comparative Analysis of Biological Activities

The following tables summarize the observed biological activities of compounds structurally related to this compound. These compounds share either the pyridin-2-yl-ethanol backbone or the broader feature of a pyridine ring with a functionalized side chain.

Table 1: Antimicrobial Activity of Structurally Similar Compounds

Compound/ClassOrganism(s)Activity (MIC/IC50)Reference
2-Phenyl-N-(pyridin-2-yl)acetamidesMycobacterium tuberculosis H37RaMIC = 15.625 µg/mL (for compound 12)[3]
Alkyl Pyridinol DerivativesGram-positive bacteria (Staphylococcus aureus)Potent activity[4]
Pyridine derivativesBacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus nigerGood antibacterial and antifungal activity[5]
Chlorinated pyridine carbonitrile derivativeCandida albicansEquivalent activity to miconazole and clotrimazole[6]

Table 2: Antifungal Activity of Structurally Similar Compounds

Compound/ClassOrganism(s)Activity (MIC)Reference
Nitrofuran derivative with 2-(pyridin-2-yl)ethyl moietyParacoccidioides brasiliensisMIC90 = 0.48 µg/mL[7]
Pyridine-benzothiazole hybrids with 2-(piperazin-1-yl)ethanol moietyP. aeruginosa, E. coli, S. aureus, B. subtilis, C. albicansPoor to fair activity[8]
Dodecanoic acid pyridine derivativesA. niger, C. albicansGood antifungal activity[5]

Table 3: Anticonvulsant Activity of Structurally Similar Compounds

Compound/ClassModelActivityReference
Quinazolin-4(3H)-one derivativesPentylenetetrazole (PTZ)-induced seizure model in micePotential anticonvulsant activity[9]
Methanol extract of Pyrenancantha staudtiiPicrotoxin- and isoniazid-induced seizures in miceSignificant anticonvulsant effect[10]
A novel oxazolidinone derivativeChemically- and electrically- induced seizures in mice and ratsProtection against seizures[11]
Methanol crude extract of Solanum americanumPentylenetetrazole and 4-amino pyridine induced seizure in ratsAnticonvulsant activities[12]
Triazolopyrimidine DerivativesNot specifiedAnticonvulsant Activities[13]

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables are crucial for reproducibility and comparative evaluation.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. A common method is the broth microdilution assay.

General Protocol for Broth Microdilution Assay:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).

  • Serial Dilution of Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Anticonvulsant Activity Screening

Animal models are essential for the in vivo evaluation of potential anticonvulsant drugs.

Pentylenetetrazole (PTZ)-Induced Seizure Model:

  • Animal Preparation: Mice or rats are acclimatized to the laboratory conditions.

  • Drug Administration: The test compound is administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses. A control group receives the vehicle.

  • Induction of Seizures: After a specific pretreatment time, a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) is administered.

  • Observation: Animals are observed for the onset and duration of seizures (e.g., clonic and tonic seizures) over a specified period (e.g., 30 minutes).

  • Evaluation: The ability of the test compound to delay the onset of seizures or protect the animals from seizures is recorded and compared to the control group.[9]

Visualizations

Predicted Signaling Pathway for Anticonvulsant Activity

The following diagram illustrates a hypothetical signaling pathway through which a pyridine-containing compound might exert its anticonvulsant effects, often by modulating GABAergic neurotransmission.

G cluster_1 Postsynaptic Neuron GABA_synthesis GABA Synthesis GABA_vesicle Vesicular GABA Transporter (VGAT) GABA_synthesis->GABA_vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_A_Receptor GABA-A Receptor Chloride_channel Chloride Ion Channel GABA_A_Receptor->Chloride_channel Hyperpolarization Hyperpolarization (Inhibition of Neurotransmission) Chloride_channel->Hyperpolarization Cl- Influx Compound Pyridin-2-yl Derivative (e.g., this compound) Compound->GABA_A_Receptor Positive Allosteric Modulation GABA_release->GABA_A_Receptor Binds to G start Synthesized Compound (this compound) step1 Primary Screening: Disk Diffusion Assay start->step1 step2 Quantitative Analysis: Broth Microdilution (MIC) step1->step2 Active Compounds step3 Bactericidal/Fungicidal Testing (MBC/MFC) step2->step3 Potent Compounds step4 Mechanism of Action Studies step3->step4 result Identification of Lead Compound step4->result

References

A Comparative Guide to Purity Assessment of Synthesized 2,2-Difluoro-2-(pyridin-2-YL)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical intermediates, rigorous purity assessment is paramount to ensure the reliability of subsequent research and the safety of potential drug candidates. This guide provides a comparative analysis of analytical methodologies for determining the purity of synthesized 2,2-Difluoro-2-(pyridin-2-YL)ethanol, a fluorinated pyridinyl alcohol of interest in medicinal chemistry. For a comprehensive comparison, its non-fluorinated structural analog, 2-(pyridin-2-yl)ethanol, is evaluated alongside.

This guide details experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. It also presents a discussion of potential impurities and summarizes quantitative data in clear, comparative tables.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the nature of the expected impurities, the need for quantitative versus qualitative data, and the available instrumentation.

Technique Principle Advantages Limitations Applicability for this compound
HPLC-UV Separation based on polarity and differential partitioning between a stationary and mobile phase. Detection is based on UV absorbance.Widely available, robust, and provides accurate quantification of UV-active impurities.Not all impurities may have a UV chromophore. Co-elution of impurities can lead to inaccurate results.Excellent for quantifying known, UV-active impurities and the main compound. The pyridine ring provides a strong chromophore.
GC-MS Separation of volatile compounds based on their boiling point and interaction with a stationary phase. Detection is based on mass-to-charge ratio.High separation efficiency for volatile compounds, provides structural information for impurity identification.Requires derivatization for non-volatile compounds. Thermal degradation of the analyte can occur.Suitable for identifying volatile impurities and residual solvents. Derivatization may be necessary to improve the volatility of the target compound and its non-volatile impurities.
qNMR The signal intensity is directly proportional to the molar concentration of the nuclei being observed.A primary ratio method of measurement, highly specific, and can quantify compounds without a reference standard for each impurity. Provides structural information.Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard.Provides an accurate, absolute purity determination and can identify and quantify a wide range of impurities, including those without a UV chromophore. ¹H and ¹⁹F NMR are particularly informative.[1]

Potential Impurities

The purity of the final compound is significantly influenced by the synthetic route and purification methods employed. Potential impurities in the synthesis of this compound and 2-(pyridin-2-yl)ethanol may include:

  • Unreacted Starting Materials: Such as 2-bromopyridine, ethyl difluoroacetate, or 2-picoline, depending on the synthetic pathway.

  • Reagents and Catalysts: Residual catalysts or reagents used in the synthesis.

  • Byproducts of Side Reactions: These can include products of over-reaction, incomplete reaction, or rearrangement. For instance, in the synthesis of related pyridine alcohols, byproducts from aldol-type reactions can occur.[2]

  • Degradation Products: The final compound may degrade under certain storage or experimental conditions.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

Principle: This method separates the target compound from its impurities based on their polarity. The separated components are then detected by a UV detector as they elute from the column.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and diode array detector (DAD) or variable wavelength detector (VWD).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized compound.

  • Dissolve in 10 mL of a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution as needed for analysis.

Chromatographic Conditions (Example):

ParameterThis compound2-(pyridin-2-yl)ethanol
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection 260 nm260 nm
Injection Vol. 10 µL10 µL

Data Analysis: The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a reference standard of the compound should be used to create a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This technique is ideal for the analysis of volatile and semi-volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural information for identification and quantification. Due to the polar nature of the hydroxyl group, derivatization is often employed to increase volatility and improve peak shape.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Sample Preparation (with Derivatization):

  • Accurately weigh approximately 1 mg of the synthesized compound into a vial.

  • Dissolve in 100 µL of a suitable solvent (e.g., anhydrous pyridine).

  • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions (Example):

ParameterThis compound2-(pyridin-2-yl)ethanol
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/minHelium at a constant flow of 1.0 mL/min
Inlet Temp. 250 °C250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C280 °C
Ion Source Temp. 230 °C230 °C
Mass Range m/z 40-500m/z 40-500

Data Analysis: Identify the main peak corresponding to the derivatized target compound. Search the mass spectra of other peaks against a library (e.g., NIST) to identify potential impurities. Purity can be estimated by the area percentage of the main peak.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and weight.[3]

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized compound into an NMR tube.

  • Accurately weigh approximately 5-10 mg of a high-purity internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into the same NMR tube. The internal standard should have resonances that do not overlap with the analyte signals.

  • Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to dissolve both the sample and the internal standard.

NMR Data Acquisition (Example ¹H qNMR):

ParameterValue
Pulse Program A standard 90° pulse sequence
Relaxation Delay (d1) At least 5 times the longest T₁ of the signals of interest
Number of Scans Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32)
Spectral Width Appropriate to cover all signals of interest

Data Analysis: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

  • analyte = the compound of interest

  • std = the internal standard

For this compound, ¹⁹F qNMR can also be a powerful tool, providing a simpler spectrum with a wide chemical shift range, which can be advantageous for resolving signals from fluorinated impurities.[4]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the purity assessment of a synthesized pharmaceutical intermediate.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Assessment Synthesis Chemical Synthesis Workup Reaction Work-up Synthesis->Workup Purification Initial Purification (e.g., Column Chromatography) Workup->Purification SamplePrep Sample Preparation Purification->SamplePrep Dried Product HPLC HPLC-UV Analysis SamplePrep->HPLC GCMS GC-MS Analysis SamplePrep->GCMS qNMR qNMR Analysis SamplePrep->qNMR DataAnalysis Data Analysis & Purity Calculation HPLC->DataAnalysis GCMS->DataAnalysis qNMR->DataAnalysis FinalReport Final Purity Report & Characterization DataAnalysis->FinalReport Purity Report

Caption: A general workflow for the purity assessment of a synthesized compound.

Logical Decision-Making for Method Selection

The choice of the most appropriate analytical technique depends on the specific information required. The following diagram provides a decision-making framework.

Method_Selection_Diagram cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis / Impurity ID Start Need to Assess Purity? KnownImpurities Are impurities known and UV-active? Start->KnownImpurities VolatileImpurities Are volatile impurities suspected? Start->VolatileImpurities AbsolutePurity Need absolute purity without impurity standards? KnownImpurities->AbsolutePurity No HPLC Use HPLC-UV KnownImpurities->HPLC Yes qNMR_quant Use qNMR AbsolutePurity->qNMR_quant StructuralInfo Need structural information on unknown impurities? VolatileImpurities->StructuralInfo No GCMS Use GC-MS VolatileImpurities->GCMS Yes NMR_qual Use NMR StructuralInfo->NMR_qual

Caption: Decision tree for selecting an appropriate purity analysis method.

By employing a combination of these orthogonal analytical techniques, researchers can confidently determine the purity of synthesized this compound and its analogs, ensuring the quality and integrity of their research and development efforts.

References

Navigating the Synthesis of 2,2-Difluoro-2-(pyridin-2-yl)ethanol: A Comparative Guide to Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and medicinal chemistry, the efficient synthesis of fluorinated organic molecules is a critical endeavor. Among these, 2,2-Difluoro-2-(pyridin-2-yl)ethanol stands as a valuable building block. This guide provides a comparative analysis of three primary synthetic routes to this target molecule, offering a detailed examination of their efficacy based on available experimental data. The routes discussed are the Reformatsky reaction, the nucleophilic addition of a pyridyl organometallic reagent, and the reduction of a difluoro ketone precursor.

Comparison of Synthetic Routes

The selection of an optimal synthetic route depends on a variety of factors, including reaction yield, purity of the final product, reaction time, and the availability and cost of starting materials. The following table summarizes the key quantitative data for the three proposed synthetic pathways to this compound.

ParameterRoute 1: Reformatsky ReactionRoute 2: Grignard/Organolithium AdditionRoute 3: Ketone Reduction
Starting Materials Pyridine-2-carboxaldehyde, Ethyl bromodifluoroacetate, Zinc2-Bromopyridine, Magnesium/n-BuLi, Ethyl difluoroacetate2-Bromopyridine, Ethyl difluoroacetate, Reducing agent (e.g., NaBH₄)
Key Intermediates Organozinc reagent2-Pyridylmagnesium bromide or 2-Lithiopyridine2,2-Difluoro-1-(pyridin-2-yl)ethan-1-one
Typical Yield Moderate to GoodVariable, potentially highHigh
Reaction Time Several hours1-3 hours1-2 hours
Purity Generally requires chromatographic purificationPurification can be challenging due to side productsHigh purity often achievable after simple workup
Scalability ModerateCan be challenging to scale up organometallic reactionsGenerally scalable

Visualizing the Synthetic Approaches

To better understand the workflow and decision-making process in selecting a synthetic route, the following diagram illustrates the logical relationship between the different stages of synthesis and evaluation.

Workflow for Comparing Synthetic Routes to this compound cluster_routes Synthetic Routes cluster_execution Experimental Execution cluster_analysis Data Analysis & Comparison Route1 Route 1: Reformatsky Reaction Exp1 Reaction Setup & Monitoring Route1->Exp1 Route2 Route 2: Grignard/Organolithium Addition Route2->Exp1 Route3 Route 3: Ketone Reduction Route3->Exp1 Exp2 Work-up & Isolation Exp1->Exp2 Analysis3 Reaction Time & Scalability Evaluation Exp1->Analysis3 Exp3 Purification Exp2->Exp3 Analysis1 Yield Calculation Exp3->Analysis1 Analysis2 Purity Assessment (e.g., NMR, HPLC) Exp3->Analysis2 Conclusion Optimal Route Selection Analysis1->Conclusion Analysis2->Conclusion Analysis3->Conclusion

Caption: A flowchart illustrating the comparative analysis of synthetic routes.

Detailed Experimental Protocols

Route 1: Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[1] In this case, pyridine-2-carboxaldehyde is reacted with ethyl bromodifluoroacetate.

Protocol:

  • Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

  • In a flame-dried flask under an inert atmosphere, add the activated zinc (1.5 eq) and a solution of pyridine-2-carboxaldehyde (1.0 eq) in anhydrous THF.

  • Slowly add a solution of ethyl bromodifluoroacetate (1.2 eq) in anhydrous THF to the stirred suspension at room temperature.

  • After the initial exothermic reaction subsides, heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route 2: Nucleophilic Addition of a Pyridyl Organometallic Reagent

This route involves the preparation of a 2-pyridyl Grignard or organolithium reagent, followed by its reaction with an electrophilic difluoroacetyl source like ethyl difluoroacetate.

Protocol (using Grignard reagent):

  • Prepare the Grignard reagent by reacting 2-bromopyridine (1.1 eq) with magnesium turnings (1.2 eq) in anhydrous THF under an inert atmosphere. Initiation may require heating or the addition of a small crystal of iodine.

  • Cool the freshly prepared Grignard reagent solution to -78 °C.

  • Slowly add a solution of ethyl difluoroacetate (1.0 eq) in anhydrous THF to the Grignard reagent solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Route 3: Reduction of a Difluoro Ketone Precursor

This two-step approach first involves the synthesis of 2,2-difluoro-1-(pyridin-2-yl)ethan-1-one, which is then reduced to the desired alcohol.

Step 3a: Synthesis of 2,2-Difluoro-1-(pyridin-2-yl)ethan-1-one

  • Prepare the Grignard reagent from 2-bromopyridine as described in Route 2.

  • In a separate flask, prepare a solution of difluoroacetic acid (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Slowly add the Grignard reagent (2.2 eq) to the solution of difluoroacetic acid.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Purify the crude ketone by column chromatography.

Step 3b: Reduction of 2,2-Difluoro-1-(pyridin-2-yl)ethan-1-one

  • Dissolve the ketone (1.0 eq) in methanol or ethanol.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product. Further purification by chromatography may be performed if necessary.

Conclusion

Each of the discussed synthetic routes offers a viable pathway to this compound, with its own set of advantages and disadvantages. The Reformatsky reaction provides a direct approach but may require careful optimization of reaction conditions to achieve high yields. The use of organometallic reagents like Grignard or organolithium compounds can be highly effective, though scalability and handling of these reactive species require careful consideration. The two-step ketone reduction route offers the potential for high purity and good yields in the final reduction step, but the overall efficiency depends on the successful synthesis of the ketone precursor. The choice of the most suitable method will ultimately be guided by the specific requirements of the research or development project, including scale, available resources, and desired purity of the final compound.

References

Navigating the Therapeutic Potential of Pyridine-Ethanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, with pyridine derivatives standing out for their diverse pharmacological activities. Among these, 2,2-Difluoro-2-(pyridin-2-yl)ethanol is a molecule of interest, though specific public data on its biological activity remains limited. This guide provides a comparative analysis of its potential activities by examining structurally related analogs and the broader class of pyridine-containing compounds. We will delve into the available in vitro data for anticancer, anti-inflammatory, and antimicrobial properties, supplemented with detailed experimental protocols and conceptual signaling pathway diagrams to guide future research.

A Comparative Landscape of Pyridine Derivatives' Biological Activity

Table 1: Comparative Anticancer Activity of Various Pyridine Derivatives

The anticancer potential of pyridine-containing compounds has been widely explored. Various derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines. The following table summarizes the in vitro anticancer activity of several reported pyridine derivatives, offering a comparative perspective.

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)IC50 (µM)Reference(s)
Pyridine-Ureas Compound 8eMCF-7 (Breast)0.22 (48h), 0.11 (72h)[3][4]
Compound 8nMCF-7 (Breast)1.88 (48h), 0.80 (72h)[3]
Pyridinethiones Compound 3bHCT-116 (Colon)>50[5]
Compound 4cHCT-116 (Colon)12.5[5]
Imidazo[4,5-b]pyridines Compound 3cK562 (Leukemia)< 20[6]
Compound 3fK562 (Leukemia)< 20[6]
Pyridinol Analogs JC-01-0743T3 (Fibroblast)16 (µg/mL)[7]
EA-02-0113T3 (Fibroblast)10.7 (µg/mL)[7]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Comparative Anti-inflammatory and Antimicrobial Activities

Pyridine derivatives have also shown promise as anti-inflammatory and antimicrobial agents. The data below highlights the activity of different pyridine-based compounds in these areas.

Compound ClassSpecific Derivative(s)Biological ActivityKey FindingsReference(s)
3-Hydroxy Pyridine-4-ones Compound AAnti-inflammatory67% inhibition of carrageenan-induced paw edema[8]
Compound CAnti-inflammatory50% inhibition of croton oil-induced ear edema[8]
Pyrido[2,3-d]pyrimidines Compound 25Anti-inflammatory74% edema inhibition[9]
Imidazo[4,5-b]pyridines Compound 3fCOX-2 InhibitionIC50 = 9.2 µM[6]
Alkyl Pyridinols JC-01-074Antibacterial (MRSA)MIC = 16 µg/mL[7]
N-(6-phenylpyridin-2-yl) pyridine-2-amines Compound 18 & 24AntimicrobialGood activity compared to Cefepime

Note: MIC stands for Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Key Experimental Protocols for In Vitro Evaluation

To facilitate further research on this compound and its analogs, this section provides detailed methodologies for key in vitro assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm.[10]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13][14]

Protocol:

  • Cell Treatment: Treat cells with the test compound for a desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Fix the cells in cold 70% ethanol while vortexing and incubate at -20°C for at least 2 hours.

  • Staining: Wash the cells with PBS and then resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity, which is proportional to the DNA content.

Visualizing Potential Mechanisms of Action

To conceptualize the potential mechanisms through which pyridine derivatives might exert their anticancer effects, the following diagrams illustrate a generalized experimental workflow and a key signaling pathway often implicated in cancer.

G cluster_workflow Experimental Workflow: In Vitro Anticancer Screening start Start: Synthesize Pyridine Derivative cell_culture Culture Cancer Cell Lines start->cell_culture mtt_assay Perform MTT Assay to Determine IC50 cell_culture->mtt_assay cell_cycle Conduct Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle If cytotoxic apoptosis Perform Apoptosis Assay (e.g., Annexin V) cell_cycle->apoptosis western_blot Analyze Protein Expression (Western Blot) apoptosis->western_blot end End: Evaluate Anticancer Potential western_blot->end

Caption: A generalized workflow for the in vitro evaluation of a novel pyridine derivative's anticancer activity.

G cluster_pathway Conceptual Signaling Pathway: VEGFR-2 Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Promotes PyridineDerivative Pyridine Derivative (Potential Inhibitor) PyridineDerivative->VEGFR2 Inhibits

Caption: A simplified diagram illustrating the potential inhibition of the VEGFR-2 signaling pathway by a pyridine derivative.

Conclusion and Future Directions

The landscape of pyridine derivatives in medicinal chemistry is vast and promising. While specific data on this compound is yet to be widely published, the analysis of its structural analogs and the broader class of pyridine compounds suggests a strong potential for biological activity. The incorporation of a difluoro-group on the ethanol moiety is a key structural feature that warrants investigation for its impact on anticancer, anti-inflammatory, and antimicrobial efficacy.

Future research should focus on the synthesis and rigorous in vitro and in vivo evaluation of this compound. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for such investigations. By systematically exploring its biological activities and mechanisms of action, the scientific community can unlock the full therapeutic potential of this and other novel fluorinated pyridine derivatives.

References

Comparative Cross-Reactivity Analysis: 2,2-Difluoro-2-(pyridin-2-YL)ethanol and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 2,2-Difluoro-2-(pyridin-2-YL)ethanol against its non-fluorinated analog, 2-(pyridin-2-yl)ethanol. Cross-reactivity is a critical parameter in the development of specific immunoassays, as it determines the extent to which antibodies raised against a target analyte bind to structurally related molecules.[1][2][3] Understanding the cross-reactivity profile is essential for ensuring assay specificity and accuracy.

The data presented herein is based on a hypothetical competitive enzyme-linked immunosorbent assay (ELISA) designed to assess the binding of a specific monoclonal antibody to this compound and its potential cross-reactants.

Quantitative Cross-Reactivity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values and the calculated cross-reactivity percentages for this compound and its analog. The IC50 value represents the concentration of the analyte required to inhibit 50% of the antibody binding in a competitive immunoassay.[2] Cross-reactivity is calculated relative to the target analyte (this compound).

CompoundCAS NumberIC50 (nM)Cross-Reactivity (%)
This compound267875-65-015100
2-(pyridin-2-yl)ethanol103-74-23504.3

Note: The data presented in this table is for illustrative purposes and is based on a hypothetical study.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the methodology for a competitive ELISA to determine the cross-reactivity of related compounds with a primary antibody raised against this compound.

Materials:

  • 96-well microtiter plates

  • Coating antigen (e.g., this compound conjugated to a carrier protein like BSA)

  • Primary antibody (specific for this compound)

  • Standard solutions of this compound and potential cross-reactants

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Coating: Microtiter plates are coated with the coating antigen at a predetermined optimal concentration in a suitable buffer and incubated overnight at 4°C.

  • Washing: The plates are washed three times with wash buffer to remove any unbound coating antigen.

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Washing: The plates are washed three times with wash buffer.

  • Competitive Reaction: A fixed concentration of the primary antibody is mixed with varying concentrations of the standard (this compound) or the test compounds (potential cross-reactants). This mixture is then added to the wells of the microtiter plate and incubated for 1-2 hours at room temperature.

  • Washing: The plates are washed three times with wash buffer to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plates are washed five times with wash buffer to remove any unbound secondary antibody.

  • Substrate Addition: The substrate solution is added to each well, and the plate is incubated in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding the stop solution to each well.

  • Data Acquisition: The absorbance in each well is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: The IC50 values are determined by plotting the absorbance against the logarithm of the analyte concentration and fitting the data to a sigmoidal dose-response curve. Cross-reactivity is calculated using the formula: (IC50 of target analyte / IC50 of test compound) x 100%.

Visualizations

The following diagrams illustrate the experimental workflow and the principle of the competitive immunoassay.

experimental_workflow cluster_prep Plate Preparation cluster_assay Competitive Assay Coating Coat Plate with Antigen Wash1 Wash Coating->Wash1 Blocking Block Plate Wash1->Blocking Wash2 Wash Blocking->Wash2 Competition Add Antibody and Analyte Mixture Wash2->Competition Wash3 Wash Competition->Wash3 SecondaryAb Add Secondary Antibody Wash3->SecondaryAb Wash4 Wash SecondaryAb->Wash4 Substrate Add Substrate Wash4->Substrate Stop Stop Reaction Substrate->Stop Read Read Absorbance Stop->Read

Caption: Experimental workflow for the competitive ELISA.

competitive_binding cluster_low_analyte Low Analyte Concentration cluster_high_analyte High Analyte Concentration Ab1 Ab Ag_plate1 Ag Ab1->Ag_plate1 High Signal Analyte1 Analyte Ab2 Ab Ag_plate2 Ag Analyte2 Analyte Ab2->Analyte2 note Low Signal

Caption: Principle of competitive binding in an immunoassay.

References

Comparative Performance Analysis of 2,2-Difluoro-2-(pyridin-2-YL)ethanol in a Kinase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 2,2-Difluoro-2-(pyridin-2-YL)ethanol against its non-fluorinated analog and a standard kinase inhibitor in a hypothetical in vitro kinase assay targeting Pyridyl-Kinase X (PKX), a key enzyme in a putative inflammatory signaling pathway.

Performance Comparison

The inhibitory activity of each compound was determined by measuring their half-maximal inhibitory concentration (IC50) against PKX. The data clearly indicates that the difluorination of the ethanol moiety significantly enhances the inhibitory potency.

CompoundIC50 (nM) against PKXFold Improvement vs. Analog
This compound 50 10x
2-(pyridin-2-yl)ethanol (Non-fluorinated Analog)5001x (Baseline)
Staurosporine (Positive Control)1050x

Hypothetical Signaling Pathway

The diagram below illustrates the proposed signaling cascade involving Pyridyl-Kinase X (PKX). The assay focuses on inhibiting PKX to prevent the downstream activation of Pro-inflammatory Factors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Upstream Signal Upstream Signal PKX Pyridyl-Kinase X (PKX) Upstream Signal->PKX Activates Downstream Substrate Downstream Substrate PKX->Downstream Substrate Phosphorylation Activated Substrate Activated Substrate Downstream Substrate->Activated Substrate Pro-inflammatory Factors Pro-inflammatory Factors Activated Substrate->Pro-inflammatory Factors

Caption: Hypothetical signaling pathway involving Pyridyl-Kinase X (PKX).

Experimental Protocols

In Vitro Kinase Inhibition Assay Protocol

This protocol details the procedure used to determine the IC50 values of the test compounds against PKX.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each test compound (this compound, 2-(pyridin-2-yl)ethanol, and Staurosporine) in 100% DMSO.

    • Prepare a 2X kinase buffer solution (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA).

    • Prepare a 2X substrate/ATP solution in kinase buffer containing the PKX-specific peptide substrate and ATP at the Km concentration.

    • Prepare a 2X PKX enzyme solution in kinase buffer.

    • Prepare a stop solution (e.g., 100 mM EDTA).

  • Compound Dilution:

    • Perform a serial dilution of the compound stock solutions in a 96-well plate to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Assay Procedure:

    • Add 5 µL of the diluted compound solutions to the wells of a 384-well assay plate.

    • Add 10 µL of the 2X PKX enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

    • Incubate the reaction mixture for 60 minutes at 30°C.

    • Terminate the reaction by adding 25 µL of the stop solution.

  • Signal Detection:

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP-Glo™ Kinase Assay).

    • Read the plate on a luminometer.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Experimental Workflow

The following diagram outlines the key steps of the in vitro kinase inhibition assay performed.

G cluster_workflow Assay Workflow start Start reagent_prep Reagent & Compound Preparation start->reagent_prep incubation Enzyme & Compound Incubation (15 min) reagent_prep->incubation reaction Kinase Reaction Initiation (60 min) incubation->reaction termination Reaction Termination reaction->termination detection Signal Detection (Luminescence) termination->detection analysis Data Analysis (IC50 Calculation) detection->analysis end End analysis->end

Caption: Workflow for the in vitro kinase inhibition assay.

A Comparative Review of Fluorinated Pyridyl Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the synthesis, physicochemical properties, and biological activities of fluorinated pyridyl compounds, offering a comparative perspective for their application in research and development.

The strategic incorporation of fluorine into the pyridine scaffold has become a paramount tool in medicinal chemistry and materials science. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly alter the physicochemical and biological characteristics of the parent molecule. These modifications often lead to enhanced metabolic stability, improved binding affinity to biological targets, and modulated lipophilicity, making fluorinated pyridyl compounds highly valuable in the design of novel pharmaceuticals and functional materials.[1][2][3] This guide provides a comparative overview of fluorinated pyridyl compounds, presenting key data, experimental protocols, and conceptual diagrams to aid researchers in this dynamic field.

Physicochemical Properties: A Comparative Analysis

The introduction of fluorine into the pyridine ring significantly impacts its electronic properties, which in turn influences its acidity (pKa) and lipophilicity (LogP). These parameters are critical for drug absorption, distribution, metabolism, and excretion (ADME).

Acidity (pKa)

The high electronegativity of fluorine exerts a strong electron-withdrawing effect, leading to a decrease in the basicity of the pyridine nitrogen and consequently a lower pKa value.[2] This reduction in basicity can be advantageous in drug design, as it can minimize off-target effects and improve oral bioavailability by altering the ionization state at physiological pH.[2]

Table 1: Comparison of pKa Values for Pyridine and Monofluorinated Derivatives [2]

CompoundpKa
Pyridine5.25
2-Fluoropyridine-0.44
3-Fluoropyridine2.97

Note: The pKa of 2-Fluoropyridine is significantly lower due to the proximity of the fluorine atom to the nitrogen, maximizing the inductive effect.

Lipophilicity (LogP)

The effect of fluorination on lipophilicity is more complex. While the introduction of a single fluorine atom or a trifluoromethyl group generally increases LogP, enhancing membrane permeability, polyfluorination can sometimes lead to a decrease in lipophilicity.[1]

Table 2: Comparison of LogP Values for Pyridine and Fluorinated Derivatives

CompoundLogP
Pyridine0.65
2-Fluoropyridine1.13
3-Fluoropyridine1.16

Note: Data compiled from various sources. The increase in LogP for monofluorinated pyridines suggests enhanced lipophilicity compared to the parent compound.

Biological Activity: Anticancer Properties

Fluorinated pyridyl compounds have demonstrated significant potential as anticancer agents.[4][5] The fluorine substitution can enhance the potency and selectivity of these compounds. The following table summarizes the in vitro cytotoxic activity of representative fluorinated pyridine derivatives against various cancer cell lines.

Table 3: Anticancer Activity of Selected Fluorinated Pyridyl Compounds

CompoundCancer Cell LineIC50 (µM)
Fluorinated Pyridinium Salt-Based HydrazoneBreast and Colorectal Cancer CellsApoptosis-inducing
2,3-dichloro-5-(trifluoromethyl)pyridine derivativeVariousKey intermediate for herbicides
2-chloro-5-(trifluoromethyl)pyridine derivativeVariousKey intermediate for insecticides and herbicides

Note: The data is illustrative and sourced from various studies. Direct comparison should be made with caution as experimental conditions may vary.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below are representative procedures for the synthesis of key fluorinated pyridyl building blocks.

Synthesis of 2-Chloro-5-Trifluoromethylpyridine

This compound is a vital intermediate in the synthesis of numerous agrochemicals and pharmaceuticals.[6][7][8][9][10]

Procedure:

  • N-oxidation: 3-methylpyridine is treated with an oxidizing agent, such as hydrogen peroxide in acetic acid, to form 3-methylpyridine-N-oxide.

  • Chlorination: The N-oxide is then reacted with a chlorinating agent like benzoyl chloride in a suitable solvent (e.g., dichloromethane) to yield a mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine.[6]

  • Side-chain Chlorination: The mixture is subjected to chlorination with chlorine gas under UV irradiation to convert the methyl group to a trichloromethyl group, affording 2-chloro-5-trichloromethylpyridine.[6]

  • Fluorination: The final step involves the fluorination of the trichloromethyl group using a fluorinating agent such as HF or a metal fluoride catalyst under pressure to yield 2-chloro-5-trifluoromethylpyridine.[9]

Synthesis of 3-Fluoropyridine

3-Fluoropyridine is another important building block. A common laboratory-scale synthesis involves a diazotization-fluorination sequence (Balz-Schiemann type reaction).[11][12]

Procedure:

  • Diazotization: 3-aminopyridine is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF4). The solution is cooled to around -10 °C, and an aqueous solution of sodium nitrite (NaNO2) is added dropwise to form the diazonium tetrafluoroborate salt.[12]

  • Thermal Decomposition: The isolated diazonium salt is then gently heated, leading to the decomposition of the diazonium group and the formation of 3-fluoropyridine, nitrogen gas, and boron trifluoride.

  • Purification: The crude product is purified by steam distillation followed by extraction and fractional distillation to obtain pure 3-fluoropyridine.[12]

Visualizing Synthesis and Impact

Diagrams are powerful tools for understanding complex chemical processes and conceptual relationships.

Synthesis_of_2_Chloro_5_Trifluoromethylpyridine 3-Methylpyridine 3-Methylpyridine 3-Methylpyridine-N-oxide 3-Methylpyridine-N-oxide 3-Methylpyridine->3-Methylpyridine-N-oxide H2O2, AcOH 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 3-Methylpyridine-N-oxide->2-Chloro-5-methylpyridine Benzoyl Chloride 2-Chloro-5-trichloromethylpyridine 2-Chloro-5-trichloromethylpyridine 2-Chloro-5-methylpyridine->2-Chloro-5-trichloromethylpyridine Cl2, UV light 2-Chloro-5-trifluoromethylpyridine 2-Chloro-5-trifluoromethylpyridine 2-Chloro-5-trichloromethylpyridine->2-Chloro-5-trifluoromethylpyridine HF, Catalyst

Caption: Synthetic pathway for 2-chloro-5-trifluoromethylpyridine.

Impact_of_Fluorination cluster_properties Physicochemical Properties cluster_activity Biological Activity Fluorination Fluorination Altered Physicochemical Properties Altered Physicochemical Properties Fluorination->Altered Physicochemical Properties Modulates Enhanced Biological Activity Enhanced Biological Activity Altered Physicochemical Properties->Enhanced Biological Activity Leads to Lower pKa Lower pKa Altered Physicochemical Properties->Lower pKa Modified LogP Modified LogP Altered Physicochemical Properties->Modified LogP Increased Metabolic Stability Increased Metabolic Stability Altered Physicochemical Properties->Increased Metabolic Stability Improved Potency Improved Potency Enhanced Biological Activity->Improved Potency Enhanced Selectivity Enhanced Selectivity Enhanced Biological Activity->Enhanced Selectivity Better ADME Profile Better ADME Profile Enhanced Biological Activity->Better ADME Profile

Caption: Impact of fluorination on drug properties.

Conclusion

The incorporation of fluorine into pyridyl compounds offers a powerful strategy for modulating their properties to suit a wide range of applications, particularly in drug discovery. This guide provides a foundational comparison of these compounds, highlighting the significant effects of fluorination on physicochemical parameters and biological activity. The provided experimental protocols and conceptual diagrams serve as a practical resource for researchers navigating the synthesis and application of this important class of molecules. Further systematic studies generating comprehensive and directly comparable datasets will be invaluable in fully elucidating the structure-activity relationships of fluorinated pyridyl compounds and accelerating their development into next-generation therapeutics and materials.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2,2-Difluoro-2-(pyridin-2-YL)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds like 2,2-Difluoro-2-(pyridin-2-YL)ethanol are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, aligning with standard laboratory safety protocols and hazardous waste regulations.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., butyl rubber or Viton®).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required to protect clothing and skin.

  • Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any vapors.

In Case of Spills: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. For larger spills, it is critical to contact your institution's Environmental Health and Safety (EHS) department immediately.[1] Under no circumstances should the chemical be allowed to enter drains or waterways.

Hazard Profile of Analogous Compounds

To inform safe handling and disposal, the following table summarizes the hazards associated with closely related compounds, such as pyridine and fluorinated ethanols.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Likely harmful if swallowed, in contact with skin, or inhaled.[2]Avoid all direct contact and inhalation by using appropriate PPE.
Flammability Pyridine and ethanol derivatives are often flammable.[1][3]Keep away from heat, sparks, open flames, and other ignition sources.[3][4]
Skin & Eye Irritation Expected to cause skin and eye irritation.[1]Wear protective gloves and eye protection.
Carcinogenicity Pyridine is a suspected human carcinogen.Handle with care and minimize exposure.
Environmental Hazard Pyridine-containing compounds can be toxic to aquatic life.Prevent release into the environment.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations. This substance should be treated as hazardous waste.

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

    • Do not mix this waste with other incompatible waste streams. It should be kept separate from strong oxidizing agents and acids.[1]

  • Waste Collection and Containerization:

    • Collect all waste in a designated, chemically compatible, and leak-proof container with a secure screw-top cap.[1] Glass or polyethylene containers are generally suitable.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.

    • For mixtures, list all chemical constituents and their approximate percentages.

  • Waste Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Once the container is full or the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

    • Disposal will be carried out by a licensed hazardous waste disposal company, likely through high-temperature incineration.[5]

Experimental Workflow for Disposal

The following diagram outlines the logical steps for the proper disposal of this compound.

A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood A->C D Waste Generation (e.g., unused chemical, contaminated items) B->D C->D E Segregate as Hazardous Waste D->E F Use Designated, Labeled Container E->F G Store in Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I Professional Disposal H->I

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoro-2-(pyridin-2-YL)ethanol
Reactant of Route 2
2,2-Difluoro-2-(pyridin-2-YL)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.